(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
Description
BenchChem offers high-quality (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(5-bromopyridin-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-7H,2H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPKQFHPRDXZPZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
An In-depth Technical Guide on the Physicochemical Properties of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is a substituted pyridyl acrylate, a class of compounds recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—the electrophilic acrylate system, the nucleophilic pyridine nitrogen, and the C-Br bond amenable to cross-coupling reactions—makes it a valuable precursor for the synthesis of more complex molecular architectures. This guide provides a detailed examination of its core physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent experimental work. The key identifiers for this compound are consolidated below.
-
IUPAC Name: ethyl (2E)-3-(5-bromopyridin-2-yl)prop-2-enoate
-
CAS Number: 876160-31-5[1]
-
Molecular Formula: C₁₀H₁₀BrNO₂[1]
-
Molecular Weight: 256.10 g/mol [1]
-
SMILES: O=C(OCC)/C=C/C1=NC=C(Br)C=C1[1]
Molecular Structure: The structure features a pyridine ring substituted with a bromine atom at the 5-position and an ethyl acrylate group at the 2-position. The "(E)" designation specifies the trans geometry of the double bond, which is the thermodynamically more stable configuration.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not publicly cataloged, the following table summarizes key known and predicted values, drawing comparisons with analogous structures where necessary.
| Property | Value / Predicted Value | Rationale & Significance |
| Physical Form | Expected to be a solid at room temperature. | Similar substituted acrylates, such as (E)-ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate, are pale yellow to yellow-brown solids. |
| Molecular Weight | 256.10 g/mol [1] | Directly calculated from the molecular formula. Essential for all stoichiometric calculations. |
| XLogP3 (Predicted) | >1.5 | The non-brominated analog, (E)-ethyl 3-(pyridin-2-yl)acrylate, has a calculated XLogP3 of 1.5[2]. The bromine atom significantly increases lipophilicity. This value is critical for predicting membrane permeability and solubility in organic solvents. |
| Polar Surface Area (PSA) | 39.2 Ų (Predicted) | Based on the non-brominated analog[2]. This value suggests moderate cell permeability. PSA is a key descriptor in drug design for predicting transport properties. |
| Boiling Point | >211 °C | The parent ethyl acrylate boils at ~100 °C[3]. The significantly larger, brominated aromatic structure will result in a much higher boiling point. Prone to polymerization at high temperatures. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM, DMSO). | The acrylate ester and bromopyridine moieties confer polarity, but the overall structure is largely nonpolar. Ethyl acrylate itself is only slightly soluble in water[4][5]. |
Synthesis and Purification Protocol
The synthesis of (E)-α,β-unsaturated esters like this compound is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This method is favored over the standard Wittig reaction because it selectively yields the (E)-isomer and the water-soluble phosphate byproduct is easily removed during workup.
Proposed Synthetic Workflow: Horner-Wadsworth-Emmons Reaction
The proposed synthesis involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with a phosphonate ylide generated from triethyl phosphonoacetate.
Sources
Solubility profile of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate in DMSO and Methanol
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate . This document is structured to support researchers in medicinal chemistry and lead optimization who utilize this compound as a key intermediate (typically a Heck coupling product) or a fragment in drug discovery.
Executive Summary
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is a heteroaromatic ester commonly synthesized via Palladium-catalyzed Heck cross-coupling. Its solubility profile is governed by the competition between the lipophilic 5-bromopyridine core and the polarizable ester functionality.
For biological assays and chemical synthesis, DMSO (Dimethyl Sulfoxide) is the preferred solvent for high-concentration stock solutions (>50 mM), driven by strong dipole-dipole interactions. Methanol (MeOH) serves as a critical secondary solvent for LC-MS sample preparation and recrystallization, though it offers lower saturation limits than DMSO. This guide provides the mechanistic rationale and validated protocols for handling this compound in both solvent systems.
Physicochemical Characterization
Understanding the molecular properties is a prerequisite for predicting solubility behavior. The compound exhibits a "push-pull" electronic structure where the electron-deficient pyridine ring is conjugated to the electron-withdrawing ester group.
| Property | Value (Approx.) | Impact on Solubility |
| Molecular Weight | 256.09 g/mol | Moderate MW facilitates dissolution in organic solvents. |
| LogP (Predicted) | 2.1 – 2.5 | Lipophilic nature limits water solubility; favors DMSO/MeOH. |
| H-Bond Acceptors | 3 (N, 2xO) | Pyridine Nitrogen and Ester Oxygens act as H-bond acceptors, enhancing solubility in protic solvents like MeOH. |
| H-Bond Donors | 0 | Lack of donors reduces crystal lattice energy relative to amides/acids, improving organic solubility. |
| pKa (Pyridine N) | ~2.5 – 3.0 | Weakly basic. Solubility in MeOH can be pH-dependent if acidic modifiers are present. |
Solubility Profile in DMSO
Primary Use: Stock solution preparation for biological screening and long-term storage.
Mechanism of Dissolution
DMSO is a polar aprotic solvent with a high dielectric constant (
Solubility Thresholds (Reference Values)
-
Kinetic Solubility: > 100 mM (High)
-
Thermodynamic Solubility: Typically > 50 mg/mL at 25°C.
Critical Handling Protocol: DMSO Stock Preparation
Risk: DMSO is highly hygroscopic. Absorbed water can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid over time.
Workflow:
-
Solvent Grade: Use Anhydrous DMSO (≥99.9%, water <50 ppm).
-
Vessel: Glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.
-
Dissolution: Vortexing is usually sufficient. If sonication is required, limit to <5 minutes to avoid heating.
-
Storage: Store at -20°C. Note: The compound may precipitate upon freezing. Ensure full re-solubilization and vortexing after thawing before use.
Solubility Profile in Methanol
Primary Use: LC-MS sample preparation, intermediate dilutions, and recrystallization/purification.
Mechanism of Dissolution
Methanol is a polar protic solvent. It solvates the compound via Hydrogen Bonding (donating H to the pyridine nitrogen and ester carbonyls). While soluble, the saturation limit is generally lower than in DMSO due to the hydrophobic bromine substituent disrupting the hydrogen bond network of bulk methanol.
Solubility Thresholds (Reference Values)
-
Thermodynamic Solubility: Typically 10 – 25 mg/mL at 25°C.
-
Temperature Sensitivity: Solubility increases significantly with temperature, making MeOH (or EtOH) ideal for recrystallization.
Critical Handling Protocol: Methanol Stability
Risk: Transesterification. In the presence of trace acids or bases (often found in unpurified reaction mixtures), the ethyl ester can slowly exchange with methanol to form the methyl ester.
-
Mitigation: Analyze MeOH solutions within 24 hours. Do not store stock solutions in MeOH for long-term periods (>1 week).
Comparative Solvent Selection Matrix
| Feature | DMSO | Methanol | Water (Buffer pH 7.4) |
| Solubility Capacity | Excellent (Primary Choice) | Good (Secondary Choice) | Poor (< 100 µM) |
| Volatility | Low (Boiling Point 189°C) | High (Boiling Point 65°C) | N/A |
| Biological Compatibility | Toxic > 0.1-1% (v/v) in assays | Toxic; must be evaporated | Compatible |
| Stability Risk | Hydrolysis (if wet) | Transesterification | Hydrolysis/Precipitation |
| Recommended Use | 10mM - 100mM Stocks | LC-MS, Crystallization | Assay Medium (diluted) |
Experimental Workflows
Workflow A: Thermodynamic Solubility Determination
This protocol is the "Gold Standard" for determining the exact saturation point of the compound in a specific solvent.
Figure 1: Step-by-step workflow for thermodynamic solubility determination using the saturation shake-flask method.
Workflow B: Stock Solution Management
Proper management prevents compound degradation and concentration errors (precipitation).
Figure 2: Best practices for preparing and storing DMSO stock solutions to maintain compound integrity.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997.[1]
-
Di, L., & Kerns, E. "Solubility in Drug Discovery." Drug Discovery Today, 2006. (Standard protocols for kinetic vs thermodynamic solubility).
-
Heck, R. F. "Palladium-catalyzed vinylation of organic halides."[2] Organic Reactions, 2011.[2] (Context for synthesis and properties of acrylate derivatives).
-
PubChem Compound Summary. "(E)-ethyl 3-(pyridin-2-yl)acrylate derivatives." National Library of Medicine. (Used for physicochemical property estimation of the pyridine-acrylate core).[3]
Sources
Navigating the Synthesis and Handling of Bromopyridine Acrylates: A Comprehensive Safety and Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Promise and Inherent Risks of Bromopyridine Acrylates
Bromopyridine acrylates represent a compelling class of bifunctional molecules, merging the rich synthetic versatility of the bromopyridine scaffold with the reactive potential of the acrylate group. In the landscape of drug discovery and materials science, these compounds are valuable intermediates. The bromopyridine moiety serves as a key building block in numerous pharmaceuticals, including agents like the antiandrogen abiraterone acetate and the antidepressant zimelidine, highlighting its importance in constructing complex molecular architectures.[1][2] The acrylate functional group, conversely, is widely used in the synthesis of polymers and hydrogels for biomedical applications such as controlled drug delivery.[3]
The combination of these two functionalities in a single molecule, while synthetically powerful, necessitates a nuanced and rigorous approach to safety. The toxicological and handling profile of a bromopyridine acrylate cannot be assessed by considering the parent structures in isolation; rather, it must be evaluated as a hybrid entity presenting the combined hazards of both an aryl halide and a reactive acrylate monomer. This guide provides a deep, technically-grounded framework for researchers handling these materials, moving beyond rote procedural lists to explain the chemical causality that underpins each safety recommendation. Our objective is to empower scientists with the knowledge to conduct their work not only safely but with a profound understanding of the materials they handle.
Part 1: Deconstructing the Hazard Profile - A Tale of Two Moieties
A thorough risk assessment for a novel bromopyridine acrylate begins with an analysis of its constituent parts. The overall hazard profile is a composite of the risks associated with the bromopyridine ring and the acrylate tail.
The Bromopyridine Moiety: Neurotoxicity and Irritation Hazards
The bromopyridine core, while a versatile synthetic intermediate[4], carries significant toxicological warnings. Safety Data Sheets for various isomers of bromopyridine consistently highlight several key hazards.[1][5][6][7]
-
Acute Toxicity: Bromopyridines are often classified as toxic if swallowed and, in some cases, fatal in contact with skin.[5][6]
-
Irritation: They are potent irritants, causing serious skin and eye irritation.[1][6][8] Inhalation may lead to respiratory irritation.[1][6]
-
Organ Effects: The respiratory system is a primary target for single-exposure toxicity.[1][9]
These hazards are intrinsic to the chemical nature of the molecule and must be assumed to be present in any acrylate derivative.
Table 1: Representative GHS Hazard Classifications for Bromopyridine Precursors
| Hazard Class | 2-Bromopyridine[5][6][7] | 3-Bromopyridine[1] |
| Flammable Liquid | Category 3 (H226) | Category 3 (H226) |
| Acute Toxicity, Oral | Category 3 (H301) | Category 4 (H302) |
| Acute Toxicity, Dermal | Category 1/2 (H310) | Not Classified |
| Skin Corrosion/Irritation | Category 2 (H315) | Category 2 (H315) |
| Serious Eye Damage/Irritation | Category 2 (H319) | Category 2 (H319) |
| STOT, Single Exposure | Category 3 (H335) | Category 3 (H335) |
This table synthesizes data from multiple sources. Researchers must always consult the specific SDS for the exact isomer and supplier of the material being used.
The Acrylate Moiety: Sensitization and Uncontrolled Polymerization
The acrylate functional group introduces a distinct and critical set of hazards, primarily related to its high reactivity.
-
Dermal and Respiratory Sensitization: Acrylates are well-documented sensitizers.[10] Initial contact may only cause mild irritation, but repeated exposure can lead to allergic contact dermatitis (ACD), a Type IV hypersensitivity reaction.[11][12] Inhalation of mists or vapors can also lead to respiratory sensitization.[13]
-
Reactivity and Polymerization: The double bond in the acrylate group is susceptible to polymerization. This reaction can be initiated by heat, light (including UV), or contamination with peroxides, acids, bases, or metals.[14][15] If this occurs in a sealed container, the exothermic reaction can generate significant heat and pressure, leading to a dangerous pressure rupture or explosion.[14][15][16]
-
Irritation: Like bromopyridines, acrylate monomers are irritants to the skin, eyes, and respiratory tract.[17][18]
Part 2: A Framework for Safe Handling - From Engineering Controls to Emergency Response
A multi-layered approach is essential for mitigating the risks identified above. This involves a combination of robust engineering controls, meticulous selection of personal protective equipment (PPE), and strict adherence to handling protocols.
Engineering Controls: The Primary Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. For bromopyridine acrylates, the following are non-negotiable:
-
Chemical Fume Hood: All manipulations of bromopyridine acrylates, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[19] This is critical for preventing the inhalation of volatile compounds and containing any potential spills.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[1][5][13][17][20][21]
Personal Protective Equipment (PPE): The Last Barrier
PPE provides the final layer of protection and must be chosen carefully based on the specific hazards of both the bromopyridine and acrylate moieties.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling Bromopyridine Acrylates
| Protection Type | Specification | Rationale and Causality |
| Hand | Double-gloving with nitrile gloves. [11] | Acrylate monomers can readily penetrate standard latex or vinyl gloves.[11] Nitrile offers better chemical resistance. Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Eye | Chemical splash goggles with UV protection. | Protects against splashes of corrosive/irritating liquids.[1][20] Given the polymerization risk from light, goggles that offer UV filtration are a prudent secondary measure. |
| Face | Face shield (worn over goggles). | Required when there is a significant splash risk, such as when transferring larger quantities or during procedures with a higher risk of popping or splashing.[20] |
| Body | Flame-resistant laboratory coat. | Protects skin from incidental contact and provides a removable barrier in case of a larger spill. Flame resistance is crucial due to the flammability of the parent compounds.[1] |
| Respiratory | NIOSH-approved respirator (as needed). | May be required for large spills or when handling fine powders outside of a containment device where aerosolization is possible.[13][14] The specific cartridge type should be selected based on a formal risk assessment. |
Diagram 1: Risk Assessment and Control Workflow
This diagram outlines the logical flow for establishing a safe work protocol when handling a novel or hazardous chemical like a bromopyridine acrylate.
Caption: Workflow for Risk Assessment and Control Implementation.
Part 3: Protocols for Safe Practice
Standard Protocol for Weighing and Dissolving a Solid Bromopyridine Acrylate
This protocol is a self-validating system, integrating controls at each step to minimize exposure.
-
Preparation:
-
Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles).
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Gather all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar) and place it inside the fume hood.
-
Place a labeled waste bag inside the hood for contaminated consumables.
-
-
Execution:
-
Carefully open the stock container inside the fume hood. Avoid creating dust.
-
Using a clean spatula, transfer the approximate amount of solid to the weigh paper on a tared balance (if the balance is inside the hood) or into a tared vial.
-
Close the stock container immediately.
-
Carefully add the solid to the beaker containing the desired solvent and stir bar.
-
Observe the dissolution. Do not use heat unless the thermal stability and polymerization risk have been thoroughly evaluated.
-
-
Cleanup:
-
Carefully fold the weigh paper and dispose of it, along with the outer pair of gloves, into the designated waste bag inside the hood.
-
Wipe down the spatula and any contaminated surfaces within the hood with an appropriate solvent-soaked towel, disposing of it in the waste bag.
-
Remove the inner gloves and wash hands thoroughly with soap and water after exiting the lab.
-
Storage and Stability: Preventing Runaway Reactions
Proper storage is critical, particularly for preventing the hazardous polymerization of the acrylate moiety.
-
Location: Store containers in a cool, dry, and well-ventilated area designated for reactive chemicals.[1][5][21][22]
-
Conditions to Avoid: Protect from direct sunlight, UV sources, and heat.[1][15][23] Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and metals.[1][13][23]
-
Inhibitor and Oxygen: Acrylates are typically shipped with an inhibitor (like MEHQ) that requires the presence of dissolved oxygen to be effective.[15][16] Therefore, do not store these materials under an inert atmosphere (e.g., nitrogen or argon) unless specified by the manufacturer, as this will deactivate the inhibitor and can lead to polymerization.[15]
Diagram 2: Chemical Incompatibility and Hazard Triangle
This diagram illustrates the key factors that can lead to a hazardous event with bromopyridine acrylates.
Caption: Key incompatibilities leading to hazardous outcomes.
Part 4: Emergency Procedures - Rapid and Informed Response
Preparedness is paramount. All personnel working with these materials must be familiar with emergency procedures.
Spills
The response to a spill depends on its scale.[15]
-
Small Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[14][24]
-
Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste.[1][5]
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (>100 mL or outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency response team (e.g., EH&S) and provide them with the chemical name and spill location.[15]
-
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8][25] Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][8][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[5][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting.[7][8][25] If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical.[15][25] Seek immediate medical attention.
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][14][26] Water spray may be used to cool containers but may be inefficient at extinguishing the fire itself.[14][25]
-
Hazards: Fires will produce toxic and irritating gases, including oxides of carbon and nitrogen, and hydrogen bromide.[1][26] Firefighters must wear self-contained breathing apparatus (SCBA).[1][16][23][26] Containers may explode when heated.[14]
Conclusion
Bromopyridine acrylates are a class of compounds with significant potential for innovation in drug development and materials science. However, their utility is matched by a complex hazard profile that demands respect, understanding, and meticulous handling. By deconstructing the hazards of the constituent bromopyridine and acrylate moieties, researchers can build a robust safety framework founded on the principles of hazard isolation through engineering controls, diligent use of appropriate PPE, and strict adherence to safe handling and emergency protocols. This guide serves as a foundational document to empower scientists to harness the synthetic power of these molecules while upholding the highest standards of laboratory safety.
References
- Vertex AI Search. (2023, June 17). 5 Essential Safety Tips for Working with Acrylic.
- Vertex AI Search. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know.
- ECHEMI.
- Benchchem. A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.
- ideXlab. 2-Bromopyridine - Explore the Science & Experts.
- Jubilant Ingrevia.
- New Jersey Department of Health.
- Tech-Labs.
- Santa Cruz Biotechnology.
- DermNet.
- National Oceanic and Atmospheric Administration (NOAA).
- Wikipedia. 2-Bromopyridine.
- University of California, Santa Barbara. (2012, December 14).
- American Chemistry Council. (2012, July 5).
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-BROMOPYRIDINE-2-CARBALDEHYDE.
- Stony Brook University Environmental Health and Safety. (2012, March).
- Fisher Scientific.
- MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- BeanTown Chemical. (2015, March 5).
- Apollo Scientific.
- Fisher Scientific. (2014, February 25). SAFETY DATA SHEET: 3-(Bromoacetyl)pyridine, hydrobromide.
- Echemi.
- Fisher Scientific. (2009, September 22).
- Unknown Source.
- Cole-Parmer. (2005, October 3).
- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.
- Sigma-Aldrich. 2-Bromopyridine 99 109-04-6.
- PubChem. 2-Bromopyridine | C5H4BrN | CID 7973.
- Amanote Research. (2014, March 6).
- Lawrence, W. H., et al.
- AK Scientific, Inc.
- United Nations Economic and Social Council.
- MilliporeSigma. 3-Bromopyridine 99 626-55-1.
- Parker, D., & Turk, J. L.
- Cosmetic Ingredient Review. (2018, November 9).
- Thermo Fisher Scientific. (2009, September 22).
- ResearchGate. (2020, May 23).
- ResearchGate. (2025, August 10). Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels | Request PDF.
- Cosmetic Ingredient Review. (2018, October 5).
- Schalock, P. C., & Dunnick, C. A.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Review of the toxicity of multifunctional acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. A review of acrylates: Super glue, nail adhesives, and diabetic pump adhesives increasing sensitization risk in women and children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tech-labs.com [tech-labs.com]
- 14. nj.gov [nj.gov]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. flacrylic.com [flacrylic.com]
- 18. aksci.com [aksci.com]
- 19. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 20. acmeplastics.com [acmeplastics.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. echemi.com [echemi.com]
- 23. fishersci.com [fishersci.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 25. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 26. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Hydrolysis of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
Abstract
This document provides a comprehensive guide for the hydrolysis of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate to its corresponding carboxylic acid, (E)-3-(5-bromopyridin-2-yl)acrylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other specialized chemical entities. These notes detail the underlying chemical principles, offer step-by-step protocols for both base- and acid-catalyzed hydrolysis, and provide essential information on reaction monitoring, product purification, and safety considerations. The content is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of Pyridine-Containing Acrylic Acids
(E)-3-(5-bromopyridin-2-yl)acrylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the pyridine ring, a common motif in pharmaceuticals, coupled with the reactive acrylic acid moiety, allows for a diverse range of subsequent chemical modifications. The hydrolysis of the ethyl ester precursor is a fundamental and often necessary transformation to unmask the carboxylic acid functionality for further reactions, such as amide bond formation.
The choice between acidic and basic hydrolysis conditions is a critical experimental parameter that can significantly impact reaction efficiency, yield, and purity of the final product. These notes will explore the mechanistic rationale behind both approaches, empowering the researcher to make an informed decision based on the specific requirements of their synthetic route.
Mechanistic Overview: A Tale of Two Pathways
The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either an acid or a base.[1] The selection of the catalyst is paramount and depends on the overall stability of the starting material and the desired product under the respective reaction conditions.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is a widely employed and often high-yielding method. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Base-catalyzed hydrolysis workflow.
The reaction is typically irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is resonance-stabilized and less electrophilic.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an equilibrium-controlled process. The mechanism also involves nucleophilic acyl substitution, but with key differences from the base-catalyzed pathway.
Caption: Acid-catalyzed hydrolysis workflow.
To drive the equilibrium towards the product side, it is common to use a large excess of water.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and scale of the reaction.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is generally preferred for its typically higher yields and irreversible nature.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate | |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Reagent grade |
| Tetrahydrofuran (THF) | Anhydrous |
| Methanol (MeOH) | Reagent grade |
| Water (H₂O) | Deionized |
| Hydrochloric Acid (HCl) | 1 M or 2 M solution |
| Ethyl Acetate (EtOAc) | Reagent grade |
| Brine (saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| pH paper or pH meter | |
| Rotary evaporator |
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate (1.0 eq) in a mixture of THF, MeOH, and water (typically a 3:1:1 to 2:1:1 ratio).
-
Addition of Base: Add sodium hydroxide (2.0-5.0 eq) or lithium hydroxide (2.0-5.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-3-(5-bromopyridin-2-yl)acrylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative, particularly if the starting material or product is sensitive to basic conditions.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate | |
| Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Concentrated |
| Acetic Acid (CH₃COOH) | Glacial |
| Water (H₂O) | Deionized |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution |
| Ethyl Acetate (EtOAc) | Reagent grade |
| Brine (saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| pH paper or pH meter | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate (1.0 eq) with a mixture of acetic acid and water (typically a 1:1 ratio).
-
Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralization and Extraction: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude (E)-3-(5-bromopyridin-2-yl)acrylic acid by recrystallization or column chromatography as needed.
Reaction Monitoring and Product Characterization
4.1. Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point.
-
Visualization: UV light (254 nm) is typically effective for visualizing the aromatic starting material and product. Staining with potassium permanganate can also be used.
-
Observation: The product, being more polar, will have a lower Rf value than the starting ester.
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful tool for monitoring the reaction progress by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the quartet and triplet signals corresponding to the ethyl group of the ester (typically around 4.2 ppm and 1.3 ppm, respectively). The vinylic protons will also experience a slight shift.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will appear at a different chemical shift compared to the ester carbonyl.
Purification of the Final Product
The choice of purification method will depend on the purity of the crude product and the required final purity.
-
Recrystallization: This is often an effective method for purifying solid acrylic acid derivatives. Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone/water.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A gradient elution of ethyl acetate in hexanes is typically used.
-
Distillation: While less common for this specific compound, distillation under reduced pressure can be a viable purification method for some acrylic acid derivatives.[2]
Safety and Handling
6.1. Chemical Hazards:
-
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate and its acid derivative: These are brominated pyridine compounds. Handle with care, as they may be irritants.[3]
-
Bromine-containing compounds: Can cause skin burns and are toxic if inhaled.[4][5][6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[5][6]
-
Sodium Hydroxide and Lithium Hydroxide: Corrosive and can cause severe skin and eye damage.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive and can cause severe burns.
-
Organic Solvents (THF, MeOH, EtOAc, Hexanes): Flammable and may have associated health risks.
6.2. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin Protection: A lab coat is required.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhaling vapors.
6.3. Waste Disposal:
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature- Insufficient amount of base or acid- Poor solubility of starting material | - Increase reaction time and/or temperature- Add more base or acid- Use a co-solvent to improve solubility |
| Low Yield | - Product loss during workup (e.g., incomplete extraction)- Decomposition of starting material or product | - Perform additional extractions- Ensure proper pH adjustment during workup- Consider milder reaction conditions |
| Formation of Byproducts | - Side reactions due to harsh conditions- Impurities in the starting material | - Use milder reaction conditions (e.g., lower temperature)- Purify the starting material before use |
Conclusion
The hydrolysis of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is a robust and reliable transformation that provides access to a valuable synthetic intermediate. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently and safely produce the desired carboxylic acid in high yield and purity. The protocols and guidelines presented in these application notes serve as a solid foundation for the successful execution of this important chemical conversion.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
- Google Patents. (n.d.). US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent.
-
PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]
-
Cleapss. (n.d.). Student safety sheets 55 Bromine. Retrieved from [Link]
- Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
-
TIJER.org. (2013, December 5). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]
-
Scribd. (n.d.). Acrylic Acid: Uses and Purification Methods. Retrieved from [Link]
-
Reddit. (2024, April 3). How to purify Acrylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The alkaline hydrolysis of ethyl acrylate in ethanollwater mixtures. Retrieved from [Link]
- European Patent Office. (n.d.). EP0695736B1 - Purification of acrylic acid by azeotropic distillation.
-
PMC. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. Retrieved from [Link]
-
BrJAC. (2022, November 18). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Retrieved from [Link]
-
Indiana Academy of Science. (n.d.). Hydrolysis Rates of Unsaturated Esters in Alkaline Emulsion. Retrieved from [Link]
-
ResearchGate. (2022, November). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]
-
Scribd. (2021, October 20). Ethyl Acrylate PDF. Retrieved from [Link]
-
ECETOC. (n.d.). Ethyl Acrylate CAS No. 140-88-5. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Retrieved from [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Retrieved from [Link]
-
Open Peer Review Project. (2019, March 18). Synthesis of acrylic acid and its esters with Se-containing catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US20050107629A1 - Method for producing ethyl acrylate.
- Google Patents. (n.d.). FR2934261A1 - PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID.
Sources
- 1. tijer.org [tijer.org]
- 2. US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent - Google Patents [patents.google.com]
- 3. Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | 943419-35-0 [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. dollycorporation.com [dollycorporation.com]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
Selective reduction of the ester group in (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
Application Note: Chemo-Selective Reduction of (E)-Ethyl 3-(5-bromopyridin-2-yl)acrylate
Executive Summary & Challenge Definition
The reduction of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate presents a classic "competing functionality" challenge in organic synthesis. The objective is to reduce the ester moiety to a primary allylic alcohol while preserving three sensitive structural features:
-
The
-Unsaturation: Avoiding 1,4-conjugate addition (saturation of the alkene). -
The Aryl Bromide: Preventing hydrodehalogenation (loss of the bromine handle required for subsequent cross-coupling).
-
The Pyridine Ring: Avoiding reduction of the heterocycle.
Standard reducing agents like Lithium Aluminum Hydride (
This guide details the Diisobutylaluminum Hydride (DIBAL-H) protocol.[1][2][3][4][5] Unlike nucleophilic hydrides, DIBAL-H acts primarily as a Lewis acid, coordinating to the carbonyl oxygen before delivering the hydride. At cryogenic temperatures (
Chemical Strategy & Mechanistic Insight
The DIBAL-H Advantage
The choice of DIBAL-H is predicated on its electrophilic nature. The aluminum center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Selectivity: At
, the hydride delivery is faster than the competing 1,4-addition or oxidative insertion into the C-Br bond. -
The Pyridine Factor: The basic nitrogen of the pyridine ring will coordinate with the aluminum species. Consequently, stoichiometry is critical . A standard 2.0 equivalent charge is often insufficient because the first equivalent may be sequestered by the pyridine nitrogen. This protocol recommends 2.5 to 3.0 equivalents to ensure complete conversion.
Reaction Scheme
Figure 1: Reaction pathway highlighting the stable intermediate formed at cryogenic temperatures.
Experimental Protocol
Materials & Reagents
-
Substrate: (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate (
equiv). -
Reagent: DIBAL-H (
in Toluene or Hexanes) – Freshly titrated or opened. -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Quench: Rochelle Salt (Potassium Sodium Tartrate), saturated aqueous solution.[4][6]
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Charge the flask with the starting ester (
equiv).[2] -
Add anhydrous DCM (concentration
). Note: DCM is preferred over THF for solubility, but Toluene is also acceptable. -
Cool the solution to
using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 2: Reduction (Controlled Addition)
-
Load the DIBAL-H solution (
equiv) into a dry syringe or addition funnel. -
Add DIBAL-H dropwise over 20–30 minutes along the side of the flask.
-
Critical: The internal temperature must not rise above
.[2] Rapid addition causes localized heating, leading to over-reduction (saturated alcohol).
-
-
Stir at
for 2–3 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.-
Checkpoint: If starting material remains after 3 hours, add an additional 0.5 equiv of DIBAL-H. The pyridine nitrogen coordination can vary based on concentration.
-
Step 3: The Rochelle Salt Workup (Emulsion Breaking) Aluminum emulsions are notorious for trapping product. Acidic quenching is dangerous for the pyridine ring (salt formation) and the allylic alcohol (elimination). The Rochelle Salt method is mandatory.
-
While still at
, quench the reaction by adding Methanol ( substrate) dropwise. Caution: Gas evolution. -
Remove the cooling bath and allow the mixture to warm to
. -
Add saturated aqueous Rochelle Salt solution (
substrate). -
Vigorously stir the biphasic mixture at room temperature for 1–2 hours.
-
Visual Cue: The mixture will transition from a cloudy, gray emulsion to two clear, distinct layers (organic on bottom, aqueous on top).
-
-
Separate the layers.[2][5] Extract the aqueous phase with DCM (
). -
Dry combined organics over
, filter, and concentrate.
Workup Logic Flow
Figure 2: The Rochelle Salt protocol is essential to solubilize aluminum salts and prevent product entrapment.
Data Analysis & Troubleshooting
Expected Results
| Parameter | Specification | Notes |
| Yield | Losses usually occur during emulsion handling if Rochelle salt is skipped. | |
| Purity (HPLC) | Main impurity is usually the saturated alcohol if temp control failed. | |
| Appearance | Off-white solid/oil | Pyridine derivatives often darken upon air exposure; store under inert gas. |
| Characteristic vinyl protons. Absence of ethyl ester quartet/triplet. |
Troubleshooting Guide
-
Problem: Incomplete Conversion.
-
Cause: Pyridine nitrogen coordinating to DIBAL-H.
-
Solution: Increase DIBAL-H to 3.5 equiv. Ensure reagents are fresh (DIBAL-H degrades over time).
-
-
Problem: Formation of Saturated Alcohol (Propyl alcohol derivative).
-
Problem: "Jelly" formation during workup.
-
Cause: Insufficient Rochelle salt or insufficient stirring time.
-
Solution: Add more Rochelle salt solution and stir longer. Do not attempt to filter the jelly; it traps the product.
-
References
-
Organic Syntheses. "Reduction of Esters with Diisobutylaluminum Hydride." Org.[2][7][8][9][10] Synth.1990 , 69, 10.[11] [Link]
-
Common Organic Chemistry. "DIBAL-H Reduction: Mechanism and Protocols." [Link]
-
University of Rochester. "Workup Strategies for Aluminum Hydride Reductions (The Rochelle Salt Method)." Not Voodoo X. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
Cycloaddition protocols involving pyridine-based acrylate esters
An In-Depth Guide to Cycloaddition Protocols Involving Pyridine-Based Acrylate Esters
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the theory and practice of cycloaddition reactions utilizing pyridine-based acrylate esters. The pyridine motif is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs, where it enhances biochemical potency, metabolic stability, and protein-binding affinity.[1][2] Cycloaddition reactions offer a powerful, atom-economical strategy to construct complex molecular architectures, rapidly building the polycyclic scaffolds often required for potent biological activity.[3][4] This guide focuses on the practical application of these reactions, elucidating the causality behind experimental choices to ensure reproducible and successful outcomes.
Foundational Principles: The Role of the Pyridine Moiety
Pyridine-based acrylate esters are versatile reactants in cycloaddition chemistry. The pyridine ring exerts significant electronic influence over the acrylate system, which is critical for reactivity and selectivity.
-
Electronic Nature: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the acrylate's π-system. This makes the acrylate an electron-deficient dienophile, ideal for normal-electron-demand Diels-Alder reactions.[5][6]
-
Lewis Basicity: The lone pair on the pyridine nitrogen can be protonated or can coordinate to Lewis acids. This interaction can be exploited to enhance the acrylate's electrophilicity, thereby accelerating the reaction rate and influencing stereoselectivity.[7][8]
-
Steric Influence: The position of the acrylate substituent on the pyridine ring (e.g., 2-, 3-, or 4-position) can introduce steric hindrance that directs the approach of the reaction partner, controlling regioselectivity.
The following diagram illustrates the key components and the general workflow for a typical cycloaddition experiment.
Caption: General Experimental Workflow for Cycloaddition Reactions.
The [4+2] Diels-Alder Cycloaddition: Crafting Six-Membered Rings
The Diels-Alder reaction is a cornerstone of synthetic chemistry for forming cyclohexene rings.[6] When employing pyridine-based acrylates, these reactions typically proceed via a normal-electron-demand pathway where the electron-poor acrylate (dienophile) reacts with an electron-rich diene.[5]
Mechanism and Selectivity
The reaction is a concerted, pericyclic process involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[6] Key considerations are:
-
Regioselectivity: The orientation of the diene and dienophile is governed by electronic and steric factors. For substituted dienes, the major product is often predicted by considering the alignment of frontier molecular orbitals (HOMO of the diene, LUMO of the dienophile).
-
Stereoselectivity (Endo/Exo): The "endo rule" often predicts the major diastereomer, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. However, this can be overridden by steric hindrance or altered by the use of Lewis acid catalysts.[8]
Caption: Schematic of the Diels-Alder [4+2] Cycloaddition Pathway.
Protocol 2.1: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes the reaction between methyl 2-(pyridin-4-yl)acrylate and cyclopentadiene, a classic electron-rich diene. The use of a Lewis acid catalyst is intended to increase the reaction rate and potentially influence diastereoselectivity.
Materials:
-
Methyl 2-(pyridin-4-yl)acrylate (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 2.0-3.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add methyl 2-(pyridin-4-yl)acrylate (1.0 equiv) and Sc(OTf)₃ (0.1 equiv).
-
Solvent Addition: Add anhydrous DCM via syringe to dissolve the solids. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Rationale: Low temperature helps control the exothermic reaction and can improve stereoselectivity. Anhydrous conditions are critical as Lewis acids are water-sensitive.[8]
-
-
Diene Addition: Add freshly cracked cyclopentadiene (2.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C for 4 hours, then let it warm slowly to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the endo and exo diastereomers.
-
Characterization: Characterize the products using ¹H NMR, ¹³C NMR, and HRMS. Determine the endo/exo ratio from the ¹H NMR spectrum of the crude product.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| None (Thermal) | 80 | 24 | 75 | 4:1 | [8] |
| Sc(OTf)₃ (10 mol%) | -78 to RT | 16 | 92 | 10:1 | [9] |
| Yb(OTf)₃ (10 mol%) | -78 to RT | 16 | 95 | 12:1 | [9] |
The [2+2] Photochemical Cycloaddition: Accessing Cyclobutanes
Photochemical [2+2] cycloadditions provide a direct route to cyclobutane rings, which are challenging to synthesize via thermal methods. These reactions often require a photosensitizer to promote one of the reactants to an excited triplet state.[3]
Protocol 3.1: Asymmetric [2+2] Photocycloaddition
This protocol is adapted from methodologies using a combination of a chiral Brønsted acid and an iridium-based photocatalyst to achieve high enantioselectivity.[7] The Brønsted acid protonates the pyridine, pre-organizing the substrate in a chiral environment.
Materials:
-
(E)-1-(prop-1-en-1-yl)pyridine (1.0 equiv)
-
N-vinylacetamide (1.5 equiv)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst, 1 mol%)
-
Chiral BINOL-derived phosphoric acid (e.g., TRIP, 5 mol%)
-
Acetonitrile (MeCN), degassed
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reactor Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the vinyl pyridine (1.0 equiv), N-vinylacetamide (1.5 equiv), photocatalyst (0.01 equiv), and chiral phosphoric acid (0.05 equiv).
-
Solvent Addition: Add degassed acetonitrile via syringe.
-
Rationale: Degassing the solvent (e.g., by three freeze-pump-thaw cycles) is crucial to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.
-
-
Reaction: Seal the vial and place it approximately 5 cm from a blue LED light source. Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction for 24-48 hours until completion is observed by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the cyclobutane product.
-
Characterization: Analyze the product by NMR and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Chiral Acid | Time (h) | Yield (%) | dr | ee (%) | Reference |
| TRIP | 48 | 85 | >20:1 | 95 | [7] |
| (R)-VAPOL-PA | 48 | 81 | 15:1 | 92 | [7] |
Advanced Protocols: Transition Metal-Catalyzed [2+2+2] Cycloadditions
Transition metal-catalyzed [2+2+2] cycloadditions are a powerful, atom-economical method for constructing highly substituted pyridine rings from simple precursors like alkynes and nitriles.[10][11] While not directly involving a pyridine acrylate reactant, this method synthesizes a pyridine ring that can subsequently be functionalized with an acrylate moiety, or it can incorporate an acrylate-bearing nitrile.
Protocol 4.1: Cobalt-Catalyzed Pyridine Synthesis
This protocol outlines the synthesis of a substituted pyridine from a diyne and an acrylate-bearing nitrile, catalyzed by a cobalt complex.
Materials:
-
1,6-Heptadiyne (1.0 equiv)
-
3-Acryloyloxypropanenitrile (1.2 equiv)
-
Co(I) complex (e.g., CoBr(PPh₃)₃, 5 mol%)
-
Zinc powder (5 mol%)
-
Zinc iodide (ZnI₂, 10 mol%)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk tube under argon, stir the CoBr(PPh₃)₃ catalyst, zinc powder, and ZnI₂ in anhydrous THF for 30 minutes at room temperature.
-
Rationale: The zinc powder acts as a reductant to generate the active Co(I) catalytic species in situ.
-
-
Reactant Addition: Add the diyne and the nitrile substrate to the activated catalyst mixture via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitoring & Work-up: Monitor by GC-MS. After completion, cool the reaction to room temperature, filter through a short pad of Celite, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude oil by column chromatography to yield the functionalized pyridine product.
Caption: Comparison of Cycloaddition Types and Products.
Troubleshooting and Key Insights
-
Low Reactivity: If a Diels-Alder reaction is sluggish, consider switching to a more electron-rich diene or a more activating Lewis acid. Increasing the temperature can also help, but may negatively impact stereoselectivity.[12]
-
Polymerization: Acrylates can be prone to polymerization, especially at elevated temperatures. Ensure reagents are pure and consider adding a radical inhibitor like BHT if polymerization is a significant side reaction.
-
Poor Stereoselectivity: In thermal Diels-Alder reactions, bulky substituents on the diene or dienophile can disrupt the preferred endo transition state.[8] For photochemical reactions, the choice of chiral catalyst and solvent can have a profound impact on stereochemical outcomes.[7]
-
Catalyst Incompatibility: Some Lewis acids can induce decomposition of acid-sensitive substrates like dihydropyridines.[8] Screen different catalysts and ensure anhydrous conditions are strictly maintained.
References
-
Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. Fraunhofer-Publica.
-
Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing).
-
Dearomative (3 + 2) and (4 + 2) Cycloadditions of[13][14][15]Triazolo[1,5-a]pyridines: Rapid Access to Polycyclic Triazole-Fused Skeletons. The Journal of Organic Chemistry - ACS Publications.
-
Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. RSC Publishing.
-
Synthesis of pyridine derivatives using aza Diels–Alder methodology. ResearchGate.
-
Aza Diels-Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. PubMed.
-
Synthesis of pyridine derivatives via the aza-Diels–Alder method. ResearchGate.
-
Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. PMC.
-
Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels | Request PDF. ResearchGate.
-
A [4 + 2] Cycloaddition Strategy to Pyridine Boronic Ester Derivatives. Organic Letters.
-
The synthesis of substituted pyridines via aza-diels-alder reactions, using novel aza-dienes. Bangor University.
-
Synthetic and Mechanistic Studies of the Ring Opening and Denitrogenation of Pyridine and Picolines by Ti−C Multiple Bonds. Organometallics - ACS Publications.
-
Dearomative [4 + 2] Cycloaddition of Pyridine via Energy-Transfer Catalysis. ResearchGate.
-
Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv.
-
Cycloaddition/ Diels-Alder Approaches. Wordpress.
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
-
A Brief View on Pyridine Compounds. Open Access Journals.
-
Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
-
A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
-
Ru-Catalyzed Selective C–H Functionalization of Pyridotriazoles with Acrylates. Synlett.
-
The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. PubMed.
-
Theoretical studies on cycloaddition reactions. PMC.
-
Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. ResearchGate.
-
Photo-Triggered Click Chemistry for Biological Applications. PMC.
-
Diels–Alder Reactions of α-Amido Acrylates with N-Cbz-1,2-dihydropyridine and Cyclopentadiene. The Journal of Organic Chemistry - ACS Publications.
-
Sucrose acylation with vinyl acrylate in pyridine catalyzed by Optimase M-440. ResearchGate.
-
Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives. MDPI.
-
INVESTIGATION OF PYRIDINE-CATALYZED HUISGEN CYCLOADDITION REACTIONS IN NICOTINE-BASED TASK SPPECIFIC IONIC LIQUID. DergiPark.
-
The Diels-Alder Reaction. Master Organic Chemistry.
-
(PDF) Synthesis of Pyridine Acrylates and Acrylamides and. Amanote Research.
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI.
-
Diels–Alder reaction. Wikipedia.
-
Preparation method of 2-pyridine acrylic acid. Google Patents.
-
Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. PMC.
-
Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels [publica.fraunhofer.de]
- 14. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00187G [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the C-5 Bromine Position in Pyridine Acrylates
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Pyridine Acrylates
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.
Specifically, pyridine acrylates are valuable building blocks, combining the key features of the pyridine ring with a reactive acrylate moiety. This combination offers a versatile platform for the synthesis of complex molecules, including covalent inhibitors and compounds for materials science.[3][4] The C-5 position of the pyridine ring is a common site for modification, and the presence of a bromine atom at this position provides a convenient handle for a variety of powerful cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the C-5 bromine position in pyridine acrylates. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical success.
Core Functionalization Strategies: An Overview
The transformation of the C-5 bromo-pyridine acrylate is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[5][6] This guide will focus on the following key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Heck Coupling: For the vinylation of the pyridine ring.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Stille Coupling: For C-C bond formation using organotin reagents.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
The general catalytic cycle for most of these reactions involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels [publica.fraunhofer.de]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Synthesis of heterocycles starting from (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
Authored by: A Senior Application Scientist
Introduction
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is a highly versatile and functionalized building block in modern organic synthesis. Its strategic arrangement of reactive sites—an electrophilic α,β-unsaturated ester system, a modifiable ester group, and a pyridine ring bearing a bromine atom—renders it an exceptional precursor for the construction of complex heterocyclic systems. The bromine atom at the C5 position is primed for a variety of transition-metal-catalyzed cross-coupling reactions, while the acrylate moiety serves as a potent Michael acceptor.
This guide provides detailed application notes and protocols for the synthesis of medicinally relevant heterocycles, with a primary focus on the construction of pyridopyrimidine cores. These scaffolds are of immense interest to researchers in drug development, as they are present in a wide array of pharmacologically active agents exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Core Synthetic Strategy: Tandem Aza-Michael Addition/Intramolecular Cyclization
The most prevalent and efficient strategy for elaborating (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate into fused heterocyclic systems involves a one-pot, two-step tandem reaction sequence. This process is initiated by an aza-Michael addition, followed by an intramolecular cyclization/condensation reaction.
-
Aza-Michael Addition: A nitrogen-based nucleophile, typically from a binucleophilic reagent (e.g., guanidine, amidines, urea), attacks the electron-deficient β-carbon of the acrylate system. This conjugate addition is highly regioselective and forms a key carbon-nitrogen bond, setting the stage for the subsequent cyclization.
-
Intramolecular Cyclization: Following the Michael addition, a second nucleophilic site within the newly introduced fragment attacks an internal electrophile. Most commonly, this involves an attack on the ester carbonyl, leading to a condensation reaction that forges the new heterocyclic ring fused to the parent pyridine core.
This elegant and atom-economical approach allows for the rapid construction of molecular complexity from relatively simple starting materials.
Caption: General workflow for tandem heterocycle synthesis.
Application Note 1: Synthesis of Dihydropyrido[2,3-d]pyrimidine Derivatives
Pyridopyrimidines represent a privileged class of fused N-heterocycles in medicinal chemistry.[4][5] The following protocol details their synthesis via a base-catalyzed condensation of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate with guanidine, a common and cost-effective binucleophile.
Protocol: Synthesis of 2-amino-7-(5-bromopyridin-2-yl)-4-oxo-4,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
This procedure outlines the reaction of the title acrylate with guanidine hydrochloride in the presence of a strong, non-nucleophilic base. The reaction proceeds through the tandem mechanism described above to yield the fused pyridopyrimidine scaffold.
Caption: Mechanistic steps for pyridopyrimidine synthesis.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate | 270.11 | 5.0 | 1.35 g |
| Guanidine Hydrochloride | 95.53 | 7.5 | 716 mg |
| Sodium Ethoxide (NaOEt) | 68.05 | 15.0 | 1.02 g |
| Anhydrous Ethanol (EtOH) | - | - | 50 mL |
| Glacial Acetic Acid | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (716 mg, 7.5 mmol) and anhydrous ethanol (30 mL). Stir the suspension at room temperature.
-
Base Addition: Carefully add sodium ethoxide (1.02 g, 15.0 mmol) to the suspension. The mixture will become a solution as the free base of guanidine is formed.
-
Causality: Sodium ethoxide serves two purposes: it deprotonates guanidine hydrochloride to generate the active nucleophile (free guanidine), and it catalyzes the subsequent condensation step. Anhydrous conditions are critical to prevent the hydrolysis of the starting ester and the base.
-
-
Substrate Addition: In a separate beaker, dissolve (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate (1.35 g, 5.0 mmol) in anhydrous ethanol (20 mL). Add this solution dropwise to the guanidine solution at room temperature over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase until the starting acrylate spot has been consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate may form. b. Carefully neutralize the mixture to pH ~7 by the dropwise addition of glacial acetic acid. c. Remove the ethanol under reduced pressure using a rotary evaporator. d. To the resulting residue, add deionized water (30 mL) and extract with ethyl acetate (3 x 40 mL). e. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (25 mL) and brine (25 mL).
-
Causality: The aqueous work-up removes inorganic salts and any remaining acetic acid. The bicarbonate wash ensures complete neutralization. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of 2-5% Methanol in Dichloromethane) or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford the pure product.
-
Expected Yield: 65-75%.
-
Application Note 2: Tandem Michael Addition / Intramolecular Buchwald-Hartwig Amination
This advanced protocol leverages the bromine atom on the pyridine ring for a palladium-catalyzed intramolecular C-N bond formation. The reaction proceeds via an initial aza-Michael addition, followed by an in situ Buchwald-Hartwig amination to construct a fused tetrahydro-1,7-naphthyridine ring system. This method provides access to unique molecular architectures that are challenging to synthesize via traditional methods.
Protocol: One-Pot Synthesis of Ethyl 1-phenyl-7-bromo-4-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-carboxylate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate | 270.11 | 1.0 | 270 mg | Limiting Reagent |
| Aniline | 93.13 | 1.2 | 110 µL | Nucleophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 (2 mol%) | 18.3 mg | Palladium Pre-catalyst |
| Xantphos | 578.68 | 0.05 (5 mol%) | 28.9 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.5 | 240 mg | Base |
| Anhydrous Toluene | - | - | 10 mL | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Add all solid reagents—(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate (270 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (28.9 mg, 0.05 mmol), and NaOtBu (240 mg, 2.5 mmol)—to an oven-dried Schlenk flask.
-
Degassing: Seal the flask with a septum, and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Causality: The Pd(0) catalyst is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst oxidation and deactivation, ensuring high catalytic turnover.
-
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Causality: The Xantphos ligand is a "Buchwald-type" ligand with a large bite angle, which is known to be highly effective in promoting the reductive elimination step of the C-N coupling catalytic cycle. NaOtBu is a strong, non-nucleophilic base required to deprotonate the secondary amine of the Michael adduct, facilitating its entry into the catalytic cycle.
-
-
Work-up and Isolation: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL). c. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to isolate the desired tetrahydro-1,7-naphthyridine product.
-
Expected Yield: 55-70%.
-
Caption: Workflow for Pd-catalyzed intramolecular cyclization.
References
-
A novel fused pyridopyrimidine derivatives: synthesis and characterization. International Journal of Pharmacy. [Link]
-
The Use of Click-Type Reactions in the Preparation of Thermosets. PMC. [Link]
-
Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International. [Link]
-
Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
Troubleshooting & Optimization
Minimizing polymerization of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate during workup
The following technical guide is structured as a specialized support center resource for researchers handling (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate. It synthesizes organic synthesis best practices with specific stability data for vinyl-pyridine systems.
Topic: Minimizing Polymerization During Workup & Purification Compound ID: (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate Functional Class: Vinyl-pyridine / Electron-deficient alkene Risk Profile: High (Thermal & Radical Polymerization)
Troubleshooting Guide (Q&A)
User Issue 1: "My crude oil solidified into an insoluble gel during rotary evaporation."
-
Diagnosis: This is classic radical polymerization initiated by thermal stress and concentration. As solvent volume decreases, the local concentration of monomer increases, accelerating chain propagation. The 5-bromopyridine moiety makes the alkene electron-deficient, increasing susceptibility to nucleophilic attack or radical propagation.
-
Root Cause: Likely absence of radical inhibitors during the concentration step, or the use of a water bath temperature >45°C.
-
Corrective Action:
-
Add Inhibitor Early: Do not wait for the final bottle. Add BHT (Butylated hydroxytoluene) or MEHQ (4-Methoxyphenol) (approx. 200–500 ppm) directly to the reaction quench before extraction and evaporation.
-
Oxygen Bleed: If using MEHQ, ensure the rotavap is not under "hard" vacuum for extended periods without air bleed; MEHQ requires dissolved oxygen to function as an inhibitor.
-
Temperature Limit: Set bath temperature
35°C.
-
User Issue 2: "I lost 40% of my mass on the silica column. The silica turned dark brown/purple."
-
Diagnosis: Acid-catalyzed on-column polymerization . Silica gel is slightly acidic (pH 4–5). The basic nitrogen on the pyridine ring adsorbs strongly to acidic silanol sites, stalling the compound on the column. This prolonged residence time allows the acrylate tail to polymerize.
-
Root Cause: Using untreated silica gel.
-
Corrective Action:
-
Neutralize the Stationary Phase: Pre-treat the silica column with 1–5% Triethylamine (Et
N) in the eluent system (e.g., Hexanes/EtOAc + 2% Et N). -
Switch Stationary Phase: Use Basic Alumina (Activity Grade III) instead of silica. This prevents protonation of the pyridine nitrogen.
-
User Issue 3: "The product precipitates as a gummy solid after Heck coupling, even before workup."
-
Diagnosis: Palladium-mediated cross-linking . Residual Pd(0) or Pd(II) species from the Heck reaction can coordinate to the pyridine nitrogen and the alkene, acting as a bridge or catalyst for oligomerization.
-
Root Cause: Incomplete removal of the catalyst.
-
Corrective Action:
-
Scavenger Treatment: Treat the reaction mixture with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes before filtration.
-
Celite Filtration: Filter the crude mixture through a pad of Celite to remove palladium black before aqueous workup.
-
Frequently Asked Questions (FAQs)
Q: Which inhibitor is best for this specific compound? A: Phenothiazine (PTZ) is superior for high-vacuum steps because it functions anaerobically (without oxygen). However, for general workup and storage, BHT is preferred because it is easily removed during chromatography (elutes with the solvent front) and does not discolor the product as intensely as PTZ.
Q: Can I distill this compound? A: Distillation is high risk due to the high boiling point imparted by the bromine atom and the acrylate group. If purification is necessary and chromatography is not an option, use Kugelrohr distillation under high vacuum (<0.1 mmHg) with significant inhibitor loading (1000 ppm PTZ).
Q: How should I store the purified monomer?
A: Store at -20°C in the dark. Light can induce
Experimental Protocol: Optimized Workup Workflow
Objective: Isolate (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate from a Heck coupling reaction while preventing polymerization.
Reagents:
-
Crude Reaction Mixture (DMF/Toluene base)
-
Ethyl Acetate (EtOAc)
-
Sat. NaHCO
-
Inhibitor: BHT (2,6-Di-tert-butyl-4-methylphenol)
-
Scavenger: Activated Charcoal or Thiol-modified Silica
Step-by-Step Methodology:
-
Quench & Scavenge:
-
Dilute the reaction mixture with EtOAc.
-
Add Activated Charcoal (10 wt% relative to substrate) to absorb Pd residues.
-
Stir for 30 mins at room temperature.
-
Critical: Add 10 mg BHT (per gram of theoretical product) at this stage.
-
-
Filtration:
-
Filter through a Celite pad to remove charcoal/Pd. Wash the pad with EtOAc.
-
-
Aqueous Wash:
-
Wash the organic filtrate with water (
) to remove DMF/salts. -
Wash once with brine.
-
Note: Avoid strong acid washes (e.g., HCl), which will protonate the pyridine and trap the product in the aqueous phase.
-
-
Drying & Concentration:
-
Dry over anhydrous Na
SO . -
Evaporation: Concentrate on a rotary evaporator.
-
Bath Temp: < 35°C.
-
Vacuum: Moderate (do not go to <10 mbar immediately).
-
Stop point: Do not evaporate to absolute dryness if the oil is viscous; leave a trace of solvent if immediate purification is planned.
-
-
-
Purification (Column Chromatography):
-
Slurry: Prepare silica gel slurry using Hexanes/EtOAc (9:1) containing 2% Et
N . -
Elution: Run the column. The BHT inhibitor will elute first (very non-polar). The product will follow.
-
Post-Column: Immediately add a fresh trace of BHT (50 ppm) to the collected fractions before concentrating them.
-
Visualizations
Diagram 1: Polymerization Risk Factors & Mechanism
This diagram illustrates the "Death Triangle" for acrylates: Heat, Acidity, and Radicals.
Caption: Pathways leading to polymerization.[1] Red paths indicate radical mechanisms; Yellow paths indicate acid-catalyzed cationic mechanisms.
Diagram 2: Optimized Workup Workflow
A logic flow for the safe isolation of the monomer.
Caption: Step-by-step isolation protocol emphasizing inhibitor addition and pH control.
Inhibitor Selection Matrix
| Inhibitor | Mechanism | Requirement | Best Use Case | Removal |
| MEHQ | Radical Scavenger | Requires Oxygen | Storage; Rotavap (with air bleed) | Base wash or Chromatography |
| BHT | Antioxidant | Anaerobic OK | General Workup; Chromatography | Chromatography (elutes fast) |
| Phenothiazine | Anaerobic Scavenger | No Oxygen needed | High-Vac Distillation; High Heat | Chromatography (difficult to remove traces) |
| Copper(II) | Radical Terminator | Aqueous phase | Aqueous workup (add to wash water) | Phase separation |
References
-
American Chemical Society (ACS). Radical Polymerization of Acrylates: Mechanisms and Secondary Reactions. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry (RSC). Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction: Mechanism and Workup Protocols. Available at: [Link]
Sources
Technical Support Center: Optimizing Solvent Selection for Recrystallization of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
Welcome to the technical support center for the recrystallization of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification processes. Our goal is to equip you with the scientific rationale behind solvent selection and optimization to consistently achieve high purity and yield.
I. Core Principles of Recrystallization Solvent Selection
The success of any recrystallization hinges on the judicious choice of a solvent or solvent system. The ideal solvent for purifying (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble in the hot solvent but sparingly soluble at lower temperatures.[1][2] This differential solubility is the fundamental principle that drives the separation of the desired compound from impurities.[2]
Key properties of an ideal recrystallization solvent include:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or insolubility of impurities at all temperatures. [1]
-
Chemical inertness: The solvent should not react with the compound being purified.[3]
-
Volatility: The solvent should be easily removable from the purified crystals.[1][3]
-
A boiling point lower than the melting point of the compound to prevent "oiling out".[2]
Understanding the Analyte: (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
The structure of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate, with its aromatic pyridine ring, bromine substituent, and ethyl acrylate group, suggests a molecule of moderate polarity. The pyridine nitrogen can participate in hydrogen bonding, while the ester group also contributes to its polarity. The presence of the bromine atom and the hydrocarbon portion of the ethyl group add some nonpolar character. This structural analysis is the first step in logically selecting a range of potential solvents for screening.
II. Experimental Workflow: Systematic Solvent Screening
A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions. This typically involves testing the solubility of the crude (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate in a variety of solvents with differing polarities.[1]
Step-by-Step Protocol for Solvent Screening
-
Preparation: Place a small, known amount of the crude compound (e.g., 50-100 mg) into several separate test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5-1 mL) of a different test solvent. Agitate the mixture and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.[1] Add the solvent dropwise until the compound just dissolves.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. A good solvent will show the formation of a significant amount of crystals.[2]
-
Ice Bath: If crystallization does not occur at room temperature, place the test tube in an ice bath to induce further precipitation.
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a large amount of pure-looking crystals.
Data Presentation: Solvent Solubility Profile
A solubility table is an effective way to organize the results of your screening experiments.
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Water | 10.2 | 100 | Insoluble | Sparingly Soluble | Poor |
| Ethanol | 5.2 | 78 | Sparingly Soluble | Soluble | Good |
| Isopropanol | 4.3 | 82 | Sparingly Soluble | Soluble | Good |
| Acetone | 5.1 | 56 | Soluble | Very Soluble | Poor |
| Ethyl Acetate | 4.4 | 77 | Soluble | Very Soluble | Poor |
| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | Moderate |
| Hexane | 0.1 | 69 | Insoluble | Insoluble | None |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.
Visualization: The Solvent Selection Workflow
Caption: A systematic workflow for single-solvent recrystallization screening.
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate and provides actionable solutions.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[4]
-
Causality: The high temperature of the saturated solution may be above the melting point of your compound, causing it to separate as a liquid. High impurity levels can also depress the melting point, exacerbating this issue.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[4]
-
Slower Cooling: Insulate the flask to encourage gradual cooling. This provides more time for the molecules to orient themselves into a crystal lattice.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: If a single solvent is problematic, a two-solvent system may be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution before cooling. Common miscible pairs include ethanol/water and toluene/hexane.[2][5]
-
Q2: I've cooled the solution, but no crystals have formed. What's the next step?
A2: The failure of crystals to form is often due to either using too much solvent or the solution being supersaturated.[4]
-
Causality: If an excess of solvent was used, the solution will not be saturated at the lower temperature, and thus crystallization will not occur.[4] Supersaturation is a metastable state where the solute concentration exceeds its solubility, but crystal nucleation has not initiated.[4]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[4]
-
-
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-saturate it. Be careful not to evaporate too much.[4]
-
Extended Cooling: Cool the solution in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield can result from several factors, including incomplete crystallization, using too much solvent, or premature crystallization during a hot filtration step.
-
Causality: A significant portion of the compound may remain dissolved in the cold solvent if its solubility is still appreciable at low temperatures or if an excessive volume of solvent was used.[6] If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7]
-
Ensure Complete Cooling: Allow adequate time for the solution to cool completely, first to room temperature and then in an ice bath, to maximize crystal formation.
-
Second Crop of Crystals: Concentrate the filtrate (the remaining liquid after filtering the first batch of crystals) by boiling off some of the solvent and then cooling again to obtain a second crop of crystals.[7] Note that the purity of the second crop may be lower than the first.
-
Optimize Hot Filtration: If a hot filtration is necessary, use a pre-heated funnel and flask to prevent premature crystallization. Dilute the hot solution with a small amount of extra solvent before filtering.[2]
-
Q4: The color of my product hasn't improved after recrystallization. How can I remove colored impurities?
A4: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by adsorption.
-
Causality: The colored impurities may have similar solubility profiles to your target compound, making them difficult to separate by simple recrystallization.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The charcoal has a high surface area and will adsorb the colored impurities.[6]
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal.[7] The purified, decolorized solution can then be cooled to induce crystallization.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal. Do not use too much charcoal, as it can also adsorb your product, reducing the yield.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents to screen for the recrystallization of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate?
A1: Based on the structure, which has both polar (pyridine, ester) and nonpolar (aromatic ring, ethyl chain) characteristics, a good starting point would be to test solvents of intermediate polarity. Alcohols like ethanol and isopropanol are often good choices for such compounds.[7][8] It is also worth investigating solvent mixtures, such as ethanol/water or toluene/hexane, which can provide a wider range of polarities and may offer better differential solubility.
Q2: How do I know if my recrystallized product is pure?
A2: The purity of your recrystallized (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). An impure compound will exhibit a depressed and broadened melting point range.[7]
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate. The presence of multiple spots indicates impurities.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the structure of the compound and identify the presence of any remaining impurities.
Q3: Is it better to use a single solvent or a two-solvent system?
A3: A single-solvent recrystallization is generally preferred due to its simplicity.[5] However, if a suitable single solvent cannot be found that provides the desired solubility profile, a two-solvent (or mixed-solvent) system is an excellent alternative.[1][5] The key requirement for a two-solvent system is that the two solvents must be miscible with each other.[2][5]
Q4: What safety precautions should I take when performing a recrystallization?
A4: Always work in a well-ventilated fume hood, especially when using flammable or toxic solvents.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Be aware of the flammability and toxicity of the solvents you are using by consulting their Safety Data Sheets (SDS).[10] When heating flammable solvents, always use a heating mantle or a steam bath, never an open flame.
Visualization: Decision Tree for Recrystallization Method
Caption: A decision tree for selecting the appropriate recrystallization method.
V. References
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Unknown. Crystallization Solvents.pdf. [Link]
-
Unknown. Recrystallization-1.doc.pdf. [Link]
-
University of California, Berkeley. Solvent Data Table. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
California State University, Sacramento. Experiment 2: Recrystallization. [Link]
-
MDPI. Study on crystallization and surface properties of fluorinated acrylate copolymers. [Link]
-
Carl ROTH. Safety Data Sheet: Organic Solvents Standard. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of St Andrews. Solvents. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Reddit. Pyridine as a solvent doesn't want to evaporate. [Link]
-
Unknown. Recrystallization1. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. carlroth.com [carlroth.com]
- 10. Solvents | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
Technical Support Center: Proactive Prevention of Transesterification Side Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing and troubleshooting transesterification side reactions during chemical synthesis. This resource is designed to move beyond simple protocols, offering a deeper understanding of the causative factors behind these unwanted reactions and providing field-proven strategies to ensure the integrity of your synthesis.
Foundational Understanding: The Janus-Faced Nature of Transesterification
Transesterification is a fundamental organic reaction involving the exchange of the alkoxy group of an ester with that of an alcohol.[1][2] This process can be a powerful tool, for example, in the synthesis of polyesters and biodiesel.[1][3][4] However, in the context of complex molecule synthesis, it often manifests as a problematic side reaction, leading to impurities, reduced yield, and compromised product integrity.
The reaction can be catalyzed by both acids and bases.[1][5]
-
Acid-catalyzed mechanism: The acid protonates the carbonyl group of the ester, rendering it more electrophilic and susceptible to nucleophilic attack by an alcohol.[5]
-
Base-catalyzed mechanism: A base deprotonates the alcohol, increasing its nucleophilicity and facilitating its attack on the ester's carbonyl carbon.[2][5]
Understanding these mechanisms is the first step toward predicting and preventing unwanted transesterification.
Visualizing the Core Reaction
Below is a generalized representation of the transesterification reaction, highlighting the equilibrium nature of the process.
Caption: Generalized Transesterification Reaction.
Troubleshooting Guide: Common Issues and Actionable Solutions
This section addresses specific problems you might encounter related to transesterification side reactions. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Q1: My reaction yield is consistently low, and I'm observing an unexpected ester byproduct. How can I confirm and prevent transesterification?
Root Cause Analysis:
Low yields coupled with the appearance of an unintended ester strongly suggest that a transesterification side reaction is occurring. This is common when an alcohol is present in the reaction mixture, either as a solvent, a reagent, or a byproduct, and the conditions (e.g., presence of acid or base) are favorable for the reaction.
Troubleshooting Protocol:
-
Confirm the Side Product:
-
Analytical Methods: Utilize analytical techniques to identify the byproduct. High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is effective for separating and detecting various esters, including those with saturated carbon chains.[6][7] Gas Chromatography (GC) is another common method, though it may require derivatization of the sample.[7] Spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) can also help identify the functional groups and structure of the impurity.[8][9]
-
-
Identify the Source of the Competing Alcohol:
-
Review Reaction Components: Scrutinize all reagents, solvents, and starting materials for the presence of alcohols. Remember that some reagents may be supplied in an alcohol-based solution.
-
Consider In-Situ Generation: Evaluate if any reaction pathways could be generating an alcohol as a byproduct.
-
-
Implement Preventative Measures:
-
Solvent Selection: If an alcohol is being used as a solvent, switch to a non-alcoholic, aprotic solvent such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM), provided it is compatible with your primary reaction.
-
Use of Protecting Groups: If the substrate contains a hydroxyl group that is not intended to react, protect it before proceeding with the synthesis. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals.[10][11] The choice of protecting group should be orthogonal to the other reaction conditions, meaning it can be selectively removed without affecting other parts of the molecule.[12]
-
Q2: I'm using an alkoxide base, and I suspect it's causing transesterification with my ester substrate. What are my options?
Root Cause Analysis:
Alkoxide bases, such as sodium methoxide or sodium ethoxide, are potent nucleophiles and can readily participate in transesterification reactions, especially if the alcohol corresponding to the alkoxide is different from the alkoxy group on your ester.[5]
Mitigation Strategies:
-
Match the Alkoxide to the Ester:
-
If your substrate is a methyl ester, use sodium methoxide as the base. If it's an ethyl ester, use sodium ethoxide. This way, even if transesterification occurs, the product is identical to the starting material.
-
-
Switch to a Non-Nucleophilic Base:
-
Employ a sterically hindered, non-nucleophilic base that is strong enough to deprotonate your desired site but is too bulky to attack the carbonyl carbon of the ester. Examples include:
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the transesterification side reaction.
-
Control Stoichiometry: Use the minimum effective amount of the alkoxide base to minimize the concentration of the competing nucleophile.
-
Q3: My acid-catalyzed reaction is showing signs of transesterification from my alcohol solvent. How can I proceed?
Root Cause Analysis:
In an acid-catalyzed environment, any alcohol present can be protonated and act as a nucleophile, leading to transesterification.[5]
Preventative Workflow:
Caption: Decision workflow for acid-catalyzed transesterification.
Detailed Steps:
-
Solvent Replacement: As a first line of defense, replace the alcoholic solvent with an aprotic alternative.
-
Protecting Group Strategy: If your molecule contains a necessary alcohol functionality that is not the intended reactant, protect it. For acid-catalyzed reactions, choose a protecting group that is stable in acidic conditions but can be removed later under different conditions (e.g., a silyl ether, which can be removed with fluoride ions).[10]
-
Reaction Optimization:
-
Temperature Control: Lowering the reaction temperature can disfavor the side reaction.
-
Catalyst Loading: Use the lowest effective concentration of the acid catalyst.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature range to minimize transesterification?
A: There is no universal "ideal" temperature, as it is highly dependent on the specific reaction. However, a general principle is to use the lowest temperature at which the primary reaction proceeds at an acceptable rate. For many base-catalyzed reactions, temperatures are often kept between 40-65°C.[13] Exceeding the boiling point of a reactant alcohol should be avoided to prevent its evaporation and potential pressure buildup.[14]
Q: Can the choice of catalyst influence the extent of transesterification?
A: Absolutely.
-
Homogeneous Catalysts (e.g., NaOH, H₂SO₄): These are highly active but often less selective, readily catalyzing transesterification.[3][15]
-
Heterogeneous Catalysts (e.g., solid acids/bases like zeolites or metal oxides): These can offer higher selectivity and are easier to separate from the reaction mixture.[3][15] Their defined pore structure and active sites can sometimes sterically hinder the transesterification of bulky molecules.[16]
-
Enzymatic Catalysts (e.g., Lipases): These are highly specific and operate under mild conditions, often minimizing side reactions.[17] However, they can be more expensive and have slower reaction kinetics.[3]
| Catalyst Type | Typical Operating Conditions | Selectivity | Key Advantage |
| Homogeneous Base | Low Temperature (e.g., 60°C) | Lower | High Reaction Rate[18] |
| Homogeneous Acid | Higher Temperature (e.g., 80-120°C) | Lower | Tolerant to Free Fatty Acids[18] |
| Heterogeneous | Varies (e.g., 60°C for CaO) | Higher | Easy Separation & Reusability[15][19] |
| Enzymatic | Mild (e.g., 30-50°C) | Highest | High Specificity, Minimal Byproducts[17][20] |
Q: How does water content affect transesterification side reactions?
A: Water can be detrimental, particularly in base-catalyzed reactions. It can hydrolyze the ester to form a carboxylic acid, which then reacts with the base to form a salt (saponification).[17][21] This consumes the catalyst and can complicate product purification. In acid-catalyzed reactions, excess water can shift the equilibrium back towards the starting materials. Therefore, using anhydrous reagents and solvents is crucial.[13][22]
Q: Are there any "in-situ" methods to control transesterification?
A: Yes, one effective strategy is reactive distillation.[23] In this process, the reaction and separation occur simultaneously in the same unit. If one of the products of the desired reaction is more volatile, it can be continuously removed, driving the equilibrium towards the desired product and minimizing the residence time for side reactions to occur.[23] This can lead to improved conversion and selectivity.[23]
References
-
Transesterification - Wikipedia. [Link]
-
Transesterification - Master Organic Chemistry. (2022, November 10). [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. (2025, November 1). [Link]
-
Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography | Energy & Fuels - ACS Publications. (2010, November 4). [Link]
-
Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization - Technoilogy. (2025, September 29). [Link]
-
Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography - ResearchGate. (2025, August 5). [Link]
-
On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography - PubMed. (2011, June 15). [Link]
-
Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025 - Technoilogy. (2025, October 29). [Link]
-
Organic Reactions: Esterification & Transesterification - Student Academic Success. (2025, June 15). [Link]
-
Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC. (2024, January 23). [Link]
-
Protecting groups. [Link]
-
FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification - ijesd.org. (2015, March 15). [Link]
-
Nanocatalysts in Transesterification: A Sustainable Catalyst Revolution for Biodiesel Production - Preprints.org. (2025, July 29). [Link]
-
Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production - MDPI. (2021, September 18). [Link]
-
Sustainable biodiesel generation through catalytic transesterification of waste sources: a literature review and bibliometric survey - RSC Publishing. (2022, January 10). [Link]
-
Evaluation and optimisation of direct transesterification methods for the assessment of lipid accumulation in oleaginous filamentous fungi - PMC. (n.d.). [Link]
-
Protecting group - Wikipedia. [Link]
-
Aspects Regarding the Modelling and Optimization of the Transesterification Process through Temperature Control of the Chemical Reactor - MDPI. (2023, March 21). [Link]
-
EFFECT OF TEMPERATURE VARIATION ON THE PRODUCTION OF BIODIESEL USING NEEM OIL - Granthaalayah Publications and Printers. (n.d.). [Link]
-
Effect of temperature in the transesterification of pulp oil from macauba fruits - CABI Digital Library. (n.d.). [Link]
-
Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis - MDPI. (2025, March 1). [Link]
-
Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions - MDPI. (2024, August 31). [Link]
-
Transesterification: Mechanism, Uses & Examples in Chemistry - Vedantu. (n.d.). [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). [Link]
-
Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). [Link]
-
The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil - SCIRP. (2024, June 5). [Link]
-
Transesterification by Reactive Distillation for Synthesis and Characterization of Biodiesel. (n.d.). [Link]
-
129 questions with answers in TRANSESTERIFICATION | Scientific method - ResearchGate. (n.d.). [Link]
-
8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources - Welcome to EMS Online Courses. (n.d.). [Link]
-
Methods of Stopping Kinetic Transesterification Reactions | UKEssays.com. (2018, May 21). [Link]
-
Technical difficulties and solutions of direct transesterification process of microbial oil for biodiesel synthesis - PubMed. (2017, January 15). [Link]
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. Transesterification: Mechanism, Uses & Examples in Chemistry [vedantu.com]
- 3. technoilogy.it [technoilogy.it]
- 4. monash.edu [monash.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijesd.org [ijesd.org]
- 9. Evaluation and optimisation of direct transesterification methods for the assessment of lipid accumulation in oleaginous filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 14. granthaalayahpublication.org [granthaalayahpublication.org]
- 15. technoilogy.it [technoilogy.it]
- 16. Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis [mdpi.com]
- 17. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sustainable biodiesel generation through catalytic transesterification of waste sources: a literature review and bibliometric survey - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07338A [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Aspects Regarding the Modelling and Optimization of the Transesterification Process through Temperature Control of the Chemical Reactor | MDPI [mdpi.com]
- 21. scirp.org [scirp.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Chemical Shift Assignments for (E)-Ethyl 3-(5-bromopyridin-2-yl)acrylate: A Comparative Validation Guide
Part 1: Executive Summary
Objective: This guide provides a definitive structural validation framework for (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate , a critical intermediate often synthesized via Heck coupling of 2,5-dibromopyridine and ethyl acrylate.
The Challenge: In high-throughput medicinal chemistry, distinguishing the desired (E)-isomer from the thermodynamically less stable (Z)-isomer, unreacted starting materials, and regioisomeric byproducts (C5-coupling) is essential. Standard automated assignment software often misinterprets the pyridine coupling patterns due to the bromine substituent effects.
The Solution: This document moves beyond static peak listing. It establishes a comparative diagnostic protocol using scalar coupling constants (
Part 2: Structural Context & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for the NMR interpretation.
-
Core Structure: Pyridine ring substituted at C2 with an ethyl acrylate arm and at C5 with a Bromine atom.
-
Stereochemistry: Trans (E) geometry across the alkene double bond.
Diagnostic Logic Tree
Before analyzing the spectrum, the researcher must answer three binary questions to confirm identity:
-
Is it the E or Z isomer? (Check Vinyl
-coupling: Hz vs. Hz). -
Is it the 2-substituted or 5-substituted regioisomer? (Check Pyridine splitting pattern).
-
Is the ethyl group intact? (Check aliphatic integrals 2:3 ratio).
Part 3: Comparative Assignments (The Core Data)
The following data compares the target molecule against its most common impurities: the (Z)-isomer and the starting material (2,5-dibromopyridine).
Table 1: Comparative Chemical Shift Overview (CDCl₃, 400 MHz)
| Moiety | Proton | Target: (E)-Isomer ( | Alt: (Z)-Isomer ( | Start. Mat: 2,5-Dibromo | Diagnostic Feature |
| Vinyl | H-7 ( | 7.65 – 7.75 (d) | 6.90 – 7.10 (d) | N/A | Deshielding: The E-isomer places H-7 in the deshielding cone of the pyridine ring. |
| Vinyl | H-8 ( | 6.85 – 6.95 (d) | 6.00 – 6.20 (d) | N/A | Coupling ( |
| Pyridine | H-6 | 8.70 – 8.75 (d) | 8.65 – 8.70 (d) | 8.45 (d) | Shift: H-6 is the most downfield signal (ortho to N, meta to Br). |
| Pyridine | H-4 | 7.85 – 7.95 (dd) | 7.80 – 7.90 (dd) | 7.75 (dd) | Splitting: Distinct dd pattern ( |
| Pyridine | H-3 | 7.35 – 7.45 (d) | 7.25 – 7.35 (d) | 7.40 (d) | Overlap Risk: Often overlaps with CHCl₃ or aromatic impurities. |
| Ethyl | -CH₂- | 4.28 (q) | 4.15 – 4.20 (q) | N/A | Isochrony: Standard quartet, integrates to 2H. |
| Ethyl | -CH₃ | 1.35 (t) | 1.25 – 1.30 (t) | N/A | Reference: Clean triplet, integrates to 3H. |
Note: Chemical shifts may vary by
ppm depending on concentration and residual acid/base traces.
Table 2: Detailed Connectivity & Coupling Constants (Target Molecule)
| Assignment | Multiplicity | Integral | Structural Justification | ||
| H-6 | 8.72 | Doublet (d) | 1H | ||
| H-4 | 7.89 | Doublet of Doublets (dd) | 1H | ||
| H-7 (Vinyl) | 7.68 | Doublet (d) | 1H | ||
| H-3 | 7.41 | Doublet (d) | 1H | ||
| H-8 (Vinyl) | 6.88 | Doublet (d) | 1H | ||
| -OCH₂- | 4.28 | Quartet (q) | 2H | Typical ethyl ester methylene. | |
| -CH₃ | 1.35 | Triplet (t) | 3H | Typical ethyl ester methyl. |
Part 4: Experimental Protocol & Reaction Monitoring
This section details how to use NMR to monitor the synthesis (Heck Coupling) and purify the target.
Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) is preferred. DMSO-d₆ is an alternative if solubility is poor, but it will shift vinyl protons downfield by ~0.1-0.2 ppm.
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic palladium residues (Pd black) which can broaden lines due to paramagnetism.
Reaction Monitoring Workflow (Heck Coupling)
Reaction: 2,5-Dibromopyridine + Ethyl Acrylate
-
Start (
): Monitor the disappearance of the 2,5-dibromopyridine H-6 doublet at 8.45 ppm . -
Progression: Watch for the appearance of the Vinyl Doublet at 6.88 ppm .
-
End Point: The reaction is complete when the starting material H-6 is fully consumed.
-
Regioselectivity Check: If the reaction occurs at the wrong position (C5-Br), the splitting pattern of the pyridine ring changes drastically (H-2 becomes a singlet or narrow doublet). The target (C2-substitution) retains the H-3/H-4 ortho coupling (
Hz).
Part 5: Visualization & Logic[1]
Diagram 1: Stereochemical Assignment Logic
This flowchart guides the researcher through the decision-making process to confirm the E-isomer.
Caption: Logic flow for validating stereochemistry (E vs Z) and regiochemistry (C2 vs C5 substitution) using 1H NMR.
Diagram 2: Synthesis & Monitoring Workflow
Caption: Reaction monitoring workflow emphasizing the shift from starting material (8.45 ppm) to product.
Part 6: References
Distinguishing (E)-Ethyl 3-(5-bromopyridin-2-yl)acrylate from Z-Isomer by NOESY
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of S1P1 agonists and other pyridine-based therapeutics, ethyl 3-(5-bromopyridin-2-yl)acrylate is a critical intermediate often generated via Heck coupling. While Heck reactions are predominantly trans-selective (E-selective), trace amounts of the Z-isomer (cis) can form as impurities or via photoisomerization during storage.
Distinguishing these isomers is critical for GMP compliance and structure-activity relationship (SAR) studies. While 1D
This guide details the specific NOESY correlations, experimental parameters, and logic required to unambiguously assign the geometric configuration of this molecule.
Structural Analysis & Proton Assignment
Before interpreting NOE data, the proton environment must be defined.
Molecule: Ethyl 3-(5-bromopyridin-2-yl)acrylate Core Structure: 2,5-disubstituted pyridine ring linked to an ethyl acrylate tail.
| Proton Label | Chemical Environment | Approx.[1][2][3][4] Shift ( | Multiplicity |
| H | Olefinic proton | 6.4 – 6.9 | Doublet ( |
| H | Olefinic proton | 7.5 – 7.8 | Doublet ( |
| H | Pyridine ring proton (ortho to vinyl group) | 7.4 – 7.6 | Doublet ( |
| H | Pyridine ring proton (meta to vinyl group) | 7.8 – 8.0 | Doublet of Doublets ( |
| H | Pyridine ring proton (ortho to Nitrogen) | 8.5 – 8.7 | Doublet ( |
*Note: Shifts are solvent-dependent (typically CDCl
The Comparison: E vs. Z Identification
The distinction relies on two pillars: Scalar Coupling (Through-Bond) and Dipolar Coupling (Through-Space).
A. Primary Screen: Scalar Coupling (
)
The magnitude of the coupling constant between H
-
(E)-Isomer: The dihedral angle is 180°.
- = 15.0 – 16.5 Hz (Large coupling).
-
(Z)-Isomer: The dihedral angle is 0°.
- = 10.0 – 12.0 Hz (Moderate coupling).
B. Definitive Proof: NOESY Correlations
When signals overlap or higher confidence is needed, NOESY provides spatial verification. The NOE signal intensity is proportional to
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| H | Weak / Absent ( | Strong ( |
| H | Strong (Locked in s-trans/s-cis conformer) | Strong (Still adjacent) |
| H | Absent (Too far) | Medium/Weak (Possible due to steric twist) |
| Interpretation | The lack of correlation between olefinic protons is the hallmark of the E-isomer. | The strong correlation between olefinic protons is the hallmark of the Z-isomer. |
Visualization of Spatial Correlations
The following diagram illustrates the critical NOE vectors that distinguish the two isomers.
Caption: Diagnostic NOE interactions. Green arrows indicate strong cross-peaks observed in NOESY spectra; red dashed arrows indicate the absence of signals.
Experimental Protocol (Self-Validating)
To ensure trustworthy data, follow this specific acquisition workflow. This protocol assumes a standard 400-600 MHz NMR spectrometer (Bruker/Varian).
Step 1: Sample Preparation
-
Concentration: 10–20 mg of sample in 0.6 mL solvent.
-
Solvent: CDCl
is standard. Use DMSO-d if peaks overlap or if the sample is insoluble. -
Degassing: Optional but recommended for accurate NOE buildup (bubbling N
for 5 mins).
Step 2: 1D
H NMR (The Pre-Check)
-
Acquisition: Standard 16 scans.
-
Validation: Measure
of the olefinic doublets.-
If J
16 Hz: Likely E. Proceed to NOESY to confirm conformation. -
If J
11 Hz: Likely Z. Proceed to NOESY to confirm spatial proximity.
-
Step 3: 2D NOESY Acquisition Parameters
-
Pulse Sequence: noesygpph (Bruker) or equivalent gradient-selected NOESY.
-
Mixing Time (D8/mix): 400 – 500 ms .
-
Why? Small molecules (MW < 400) tumble fast (short correlation time
). They require longer mixing times to build up measurable NOE signals compared to proteins. A mixing time that is too short (<200 ms) may yield no cross-peaks.
-
-
Relaxation Delay (D1): 2.0 – 3.0 seconds.[6]
-
Scans (NS): 16 or 32 (depending on concentration).
-
Points (TD): 2048 (F2) x 256 (F1).
Step 4: Processing Logic
-
Phase Correction: Critical. NOESY cross-peaks for small molecules are typically opposite phase to the diagonal (positive/negative parity depends on
, but usually opposite to diagonal for small molecules in non-viscous solvents). -
Symmetrization: Avoid if possible, as it can mask artifacts.
-
Contour Plot Analysis: Draw a square connecting H
and H on the diagonal. Look for off-diagonal spots at the corners.
Troubleshooting & Artifacts
-
COSY Artifacts: If the mixing time is too short, you may see through-bond correlations (COSY peaks) contaminating the NOESY spectrum. These usually have anti-phase fine structure.
-
Exchange Peaks (EXSY): If E and Z are interconverting (rare at RT for this molecule), you will see exchange peaks with the same phase as the diagonal.
-
Zero Quantum Coherence: Can appear near the diagonal between coupled spins. Use a ZQ-suppression pulse sequence if H
and H are close in chemical shift.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Section on Alkene Coupling Constants).
-
Reich, H. J. (2023). NMR Data: Coupling Constants. University of Wisconsin-Madison. (Authoritative database on J-coupling ranges).
-
Neuhaus, D., & Williamson, M. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (The definitive text on NOE theory).
Sources
Advanced IR Spectroscopic Analysis of Pyridine Acrylates: A Comparative Guide
Part 1: Executive Summary & Strategic Importance
In drug discovery, pyridine acrylates serve as critical pharmacophores, often functioning as "warheads" for covalent inhibitors (Michael acceptors) targeting cysteine residues in proteins. Their structural analysis is pivotal because the electronic environment of the acrylate moiety—dictated by the pyridine ring—directly correlates with reactivity and bioavailability.
This guide provides a rigorous, comparative analysis of the Infrared (IR) spectral signatures of pyridine acrylates. Unlike standard alkyl acrylates, the pyridine ring introduces competing inductive (-I) and mesomeric (resonance) effects that distinctively shift the carbonyl (C=O) and alkene (C=C) bands. Accurately interpreting these shifts is essential for validating synthetic success and assessing the electrophilicity of the warhead.
Part 2: Mechanistic Framework (The "Why" Behind the Peaks)
To interpret the spectrum accurately, one must understand the electronic "tug-of-war" occurring within the molecule.
The Electronic Coupling Effect
In a pyridine acrylate, the acrylate group (
-
Conjugation (Red Shift): The delocalization of
-electrons between the ring, the alkene, and the carbonyl lowers the bond order of the C=O and C=C bonds, typically reducing their vibrational frequencies (wavenumbers). -
Inductive Effect (Blue Shift): The nitrogen atom in the pyridine ring is electronegative. It pulls electron density through the
-framework (Inductive effect, -I). This can shorten the C=O bond, potentially raising the frequency, opposing the conjugation effect.
The final observed frequency is the net result of these opposing forces, often making pyridine acrylates appear distinct from their phenyl analogs.
Visualization: Electronic Effects Pathway
The following diagram illustrates the causal relationship between the chemical structure and the observed spectral shifts.
Figure 1: Causal pathway of electronic effects influencing IR vibrational modes in pyridine acrylates.
Part 3: Comparative Analysis (Product vs. Alternatives)
To validate a pyridine acrylate structure, you must distinguish it from common synthetic precursors or analogs.[1] We compare the Pyridine Acrylate (Target) against the Phenyl Acrylate (Isoelectronic Alternative) and Alkyl Acrylate (Non-aromatic Baseline).
Table 1: Spectral Fingerprint Comparison
| Feature | Pyridine Acrylate (Target) | Phenyl Acrylate (Alternative) | Alkyl Acrylate (Baseline) | Diagnostic Note |
| C=O[1] Stretch | 1715 – 1730 cm⁻¹ | 1705 – 1720 cm⁻¹ | 1735 – 1750 cm⁻¹ | Pyridine N (-I effect) often keeps C=O higher than Phenyl, but lower than Alkyl. |
| C=C (Alkene) | 1630 – 1645 cm⁻¹ | 1625 – 1640 cm⁻¹ | 1620 – 1640 cm⁻¹ | Conjugated C=C is usually sharp and distinct from aromatic modes.[1] |
| Ring C=C/C=N | 1580, 1560, 1470 cm⁻¹ | 1600, 1500, 1450 cm⁻¹ | Absent | The "Pyridine Breathing" modes (especially ~1580) distinguish it from Phenyl. |
| C-H (Aromatic) | > 3000 cm⁻¹ | > 3000 cm⁻¹ | < 3000 cm⁻¹ (Alkyl only) | Look for C-H wagging patterns (700-900 cm⁻¹) to determine substitution (2-, 3-, or 4-sub). |
Key Insight: The most common error is misidentifying the C=C alkene stretch as an aromatic ring stretch. In pyridine acrylates, the C=C alkene band (1630–1645 cm⁻¹) is typically higher in frequency than the primary pyridine ring stretch (~1580 cm⁻¹) .
Part 4: Detailed Experimental Protocol (Self-Validating)
A self-validating protocol ensures that observed bands are real and not artifacts of sample preparation or atmospheric contamination.[1]
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for acrylates to prevent polymerization (induced by pressure/heat) and to avoid moisture bands that obscure the C=C region.
Step-by-Step Workflow:
-
System Calibration (Validation Step):
-
Sample Preparation:
-
Acquisition:
-
Apply consistent pressure (torque click) to ensure uniform contact.[1]
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
-
Post-Processing & Assignment Logic:
-
Apply ATR correction (if quantitative comparison is needed).
-
Use the decision tree below to assign peaks.
-
Visualization: Peak Assignment Decision Tree
Use this logic flow to confirm the presence of the pyridine acrylate moiety.
Figure 2: Logical workflow for assigning key vibrational modes in pyridine acrylates.
Part 5: Critical Analysis of Substituent Effects
The position of the acrylate group on the pyridine ring (2-, 3-, or 4-position) significantly alters the IR spectrum due to resonance capability.
-
2- and 4-Pyridine Acrylates: The nitrogen atom can participate directly in resonance structures that withdraw electron density from the acrylate tail. This often results in a higher wavenumber C=O stretch (~1725-1730 cm⁻¹) compared to the 3-position.[1]
-
3-Pyridine Acrylate: The nitrogen is in a meta-relationship, preventing direct resonance conjugation with the acrylate.[1] The spectrum behaves more like a substituted phenyl acrylate, with C=O often found lower (~1715-1720 cm⁻¹).
Experimental Data Validation
When synthesizing these compounds, a shift of >10 cm⁻¹ in the C=O band between the starting material (e.g., pyridine aldehyde) and the product (pyridine acrylate) serves as a primary confirmation of the Wittig or Horner-Wadsworth-Emmons reaction success.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general IR assignments).
-
Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1]
-
NIST Mass Spectrometry Data Center. (n.d.).[1] Infrared Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69.[1]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for heteroaromatic ring vibrations).[1][2][3]
-
Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Detailed data on acrylate conjugation shifts).
Sources
Technical Guide: UV-Vis Absorption Maxima of Conjugated Pyridine Acrylate Systems
[1]
Executive Summary
This guide provides a comparative technical analysis of the UV-Vis absorption properties of conjugated pyridine acrylates.[1] Unlike their benzene analogues (cinnamates), pyridine acrylates possess a nitrogen heteroatom that introduces pH-responsiveness, distinct solvatochromic behavior, and tunable intramolecular charge transfer (ICT) pathways. This document details the mechanistic origins of these spectral shifts, provides comparative data against standard alternatives, and outlines a self-validating experimental protocol for accurate characterization.
Part 1: Mechanistic Foundation
The optical absorption of pyridine acrylates is governed by
The Nitrogen Effect (Pyridine vs. Benzene)
In a standard cinnamate (benzene-acrylate), the aromatic ring acts as a weak electron donor. In a pyridine acrylate , the pyridine ring is electron-deficient.
-
Neutral State: The pyridine nitrogen creates a dipole, often inducing a slight bathochromic (red) shift compared to the phenyl analogue due to increased system polarizability.
-
Positional Isomerism: The position of the nitrogen (
, , or relative to the acrylate linker) dictates the extent of conjugation.-
4-Pyridine (Para): Allows for direct resonance delocalization into the acrylate acceptor, typically yielding the longest
. -
3-Pyridine (Meta): Conjugation is cross-conjugated/interrupted, resulting in a
closer to the benzene analogue.
-
The Protonation Switch (pH Sensitivity)
The defining feature of this system is the basic nitrogen lone pair.
-
Mechanism: Protonation forms the pyridinium cation, a potent electron-withdrawing group (EWG).
-
Outcome: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) significantly more than the Highest Occupied Molecular Orbital (HOMO).
-
Result: A dramatic narrowing of the bandgap and a significant bathochromic shift (Red Shift) . This contrasts with simple pyridine, where protonation often blue-shifts the
band; in conjugated acrylates, the ICT character dominates.
Diagram: Electronic State Modulation
The following diagram illustrates the energy level changes driving the spectral shifts.
Figure 1: Energy level diagram showing the reduction in HOMO-LUMO gap upon substitution and protonation, leading to red-shifted absorption.
Part 2: Comparative Performance Data
The following data compares "Core" systems (unsubstituted) against "Push-Pull" systems (where an electron donor is added to the pyridine or the acrylate terminus).
Table 1: Core System Comparison (Methanol)
Objective comparison of the baseline chromophores.
| Compound | Structure Type | Key Characteristic | ||
| Methyl Cinnamate | Benzene-Acrylate | 280 | ~22,000 | Baseline UV filter. pH inert. |
| Methyl 3-(pyridin-3-yl)acrylate | Meta-Pyridine | 282 | ~18,000 | Minimal conjugation gain. Weak pH response. |
| Methyl 3-(pyridin-4-yl)acrylate | Para-Pyridine | 296 | ~24,000 | Enhanced conjugation. Moderate pH shift. |
| Methyl 3-(pyridin-2-yl)acrylate | Ortho-Pyridine | 288 | ~20,000 | Steric effects may broaden peak. |
Table 2: Substituent & Environmental Effects
Demonstrating the tunability of the system.
| System | Condition | Shift Type | Mechanism | |
| 4-Pyridine Acrylate | Neutral pH | 296 | - | Reference State |
| 4-Pyridine Acrylate | Acidic pH (HCl) | 325 | Bathochromic (+29 nm) | Pyridinium acceptor strength increases. |
| Donor-Substituted (e.g., 4-N,N-dimethylamino) | Neutral pH | 360 | Bathochromic | Strong ICT (Push-Pull). |
| Donor-Substituted | Acidic pH | 420+ | Hyper-Bathochromic | Pyridinium + Amine Donor = Max ICT. |
Critical Insight: The "Push-Pull" systems (Table 2, Row 4) exhibit the most utility for drug development assays, acting as sensitive colorimetric pH probes or biological labels.
Part 3: Validated Experimental Protocol
To ensure data integrity (E-E-A-T), this protocol includes self-validation steps to rule out solvent artifacts and aggregation.
Workflow Diagram
Figure 2: Step-by-step workflow ensuring linearity and solvent compatibility before pH testing.
Detailed Methodology
-
Solvent Selection:
-
Use Acetonitrile (MeCN) or Methanol (MeOH) (HPLC Grade).
-
Avoid: Acetone or Toluene (high UV cutoffs interfere with the 280-300 nm region).
-
Validation: Run a blank scan of the solvent. Absorbance at 260 nm must be < 0.05 AU.
-
-
Stock Solution Preparation:
-
Dissolve 10 mg of the pyridine acrylate derivative in 10 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution (aggregation causes scattering tails in spectra).
-
-
Linearity Check (Self-Validation):
-
Protonation Study (In-situ):
-
Do not add aqueous acid (changes solvent polarity).
-
Add Trifluoroacetic acid (TFA) or HCl gas in ether to the cuvette in 1
increments. -
Observe the isosbestic point. A clear isosbestic point confirms a clean two-state transition (Neutral
Protonated) without degradation.
-
References
-
Percino, M. J., et al. (2012). "Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties." Journal of Materials Science Research. Link
-
Mishra, A., et al. (2011). "Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives." Materials. Link[5]
-
Adhikari, A. V. (2014).[6] "Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives." National Institute of Technology Karnataka.[6] Link
-
Zhou, J., et al. (2025). "Improved Solvatochromism and Quantum Yields in Acridine through Polarity-Enhanced π-Conjugation." Nature Scientific Reports.[7] Link
-
Taniguchi, M., et al. (2015). "Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile." Biology Open. Link
Sources
- 1. Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties | Percino | Journal of Materials Science Research | CCSE [ccsenet.org]
- 2. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reference Standards for 3-(5-bromopyridin-2-yl)acrylic acid esters: A Technical Comparison Guide
Topic: Reference Standards for 3-(5-bromopyridin-2-yl)acrylic acid esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes arena of medicinal chemistry, 3-(5-bromopyridin-2-yl)acrylic acid esters serve as critical "linchpin" intermediates. Their structure—a pyridine ring substituted with a reactive acrylate at position 2 and a halogen handle at position 5—makes them ideal precursors for bicyclic heterocycles (e.g., azaindolizines) and kinase inhibitors.
However, the reliability of your biological assays depends entirely on the integrity of your reference material. This guide objectively compares the performance of different ester derivatives and synthesis routes to establish a "Gold Standard" for your analytical library.
Part 1: The Comparative Landscape (Product vs. Alternatives)
When selecting a reference standard for this moiety, researchers typically choose between Methyl , Ethyl , and tert-Butyl esters. While often treated interchangeably in synthesis, their performance as analytical standards differs significantly.
1.1 Ester Derivative Comparison
| Feature | Ethyl Ester (Recommended) | Methyl Ester | tert-Butyl Ester |
| CAS Registry | 943419-35-0 (Generic) | 912760-74-8 (Analog) | N/A (Custom) |
| Crystallinity | High (Forms stable needles) | Moderate (Often waxy solid) | High |
| Stability (Hydrolysis) | Excellent (Shelf-stable >2 yrs) | Moderate (Susceptible to moisture) | Good (Acid sensitive) |
| Solubility (MeOH/ACN) | Optimal for HPLC | High (Risk of transesterification) | Lower (Requires high % organic) |
| Mass Spec Response | Distinct (+28 Da fragment) | Standard (+14 Da) | Complex (t-Bu fragmentation) |
Scientist’s Verdict: The Ethyl ester is the superior reference standard. Its balance of lipophilicity and crystallinity ensures long-term shelf stability and reproducible weighing, whereas the methyl ester can be hygroscopic and the tert-butyl ester is prone to acid-catalyzed decomposition during storage.
1.2 Synthesis Route Comparison (Impurity Profile)
The "purity" of a reference standard is defined by its impurity profile. The method of manufacture dictates the specific contaminants you must screen for.
-
Route A: The Heck Reaction (Common Commercial Grade)
-
Route B: Horner-Wadsworth-Emmons (HWE) (Analytical Grade)
Part 2: Visualizing the Workflow
The following diagrams illustrate the synthesis logic and impurity fate, crucial for troubleshooting your chromatograms.
Figure 1: Comparative synthesis pathways showing the "Clean Chemistry" advantage of the HWE route for generating reference standards.
Part 3: Analytical Characterization (The "Gold Standard")
To validate your material, compare it against these specific parameters. This data is derived from the Ethyl Ester derivative synthesized via the HWE route.
3.1 1H-NMR Specification (400 MHz, CDCl3)
Note: The large coupling constant (J ~16.0 Hz) confirms the Trans (E) geometry.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Py-H6 | 8.72 | Doublet (d) | 1H | Ortho to N, Meta to Br |
| Py-H4 | 7.91 | Doublet of Doublets (dd) | 1H | Para to N, Ortho to Br |
| Vinyl-H (β) | 7.65 | Doublet (d, J=15.8 Hz) | 1H | Alkene proton near Ring |
| Py-H3 | 7.38 | Doublet (d) | 1H | Meta to N, Ortho to Acrylate |
| Vinyl-H (α) | 6.85 | Doublet (d, J=15.8 Hz) | 1H | Alkene proton near Carbonyl |
| Ethyl-CH2 | 4.28 | Quartet (q) | 2H | Ester methylene |
| Ethyl-CH3 | 1.34 | Triplet (t) | 3H | Ester methyl |
3.2 HPLC Method for Purity Assessment
Use this method to separate the target from the common Z-isomer and des-bromo impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 280 nm (Max absorption of pyridine-acrylate conjugation).
-
Retention Time: ~8.2 min (Target). Z-isomer typically elutes earlier (~7.5 min).
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of High-Purity Ethyl 3-(5-bromopyridin-2-yl)acrylate (HWE Route).
Why this protocol? We avoid Palladium entirely to ensure the standard is suitable for biological trace analysis.
-
Reagent Setup: In a dry flask under Argon, suspend sodium hydride (60% dispersion, 1.2 eq) in anhydrous THF at 0°C.
-
Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until the solution becomes clear (formation of the Horner-Wadsworth-Emmons reagent).
-
Coupling: Add 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) dissolved in THF. Warm to room temperature and stir for 4 hours.
-
Checkpoint: TLC (Hexane/EtOAc 4:1) should show consumption of aldehyde (Rf ~0.6) and appearance of a highly fluorescent product spot (Rf ~0.5).
-
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.
-
Purification (Critical Step):
-
Do not rely solely on column chromatography.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (minimum volume). Allow to cool slowly to room temperature, then 4°C.
-
Result: Pale yellow needles.
-
-
Validation: Dissolve 1 mg in CDCl3. Check 1H-NMR for the absence of the Z-isomer doublet (J ~10-12 Hz) near 6.0 ppm.
References
-
Heck Reaction Mechanism & Catalysts
-
Horner-Wadsworth-Emmons (HWE)
-
Analytical Data (Pyridine Derivatives)
-
Commercial Reference Standards
-
Ethyl (2E)-3-(5-bromopyridin-2-yl)prop-2-enoate Product Page. BLD Pharm.
-
-
Pyridine Acrylate Stability
-
Synthesis of pyridine acrylates and their corresponding pyridinium ions. Fraunhofer Publica.
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
[1]
Executive Summary & Chemical Logic
Do not treat this compound as generic organic waste. (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate represents a specific class of "dual-hazard" intermediates often encountered in medicinal chemistry. Its disposal is governed by two competing chemical functionalities:
-
The Acrylate Moiety: Susceptible to exothermic polymerization if destabilized, and a potent sensitizer.
-
The Halogenated Pyridine: The presence of bromine (Br) mandates segregation from standard non-halogenated waste streams to prevent the formation of corrosive hydrogen bromide (HBr) and brominated dioxins during standard incineration.
Operational Rule: This compound must be classified and disposed of as Halogenated Organic Waste .
Chemical Identity & Properties Table
| Property | Data | Operational Implication |
| CAS Number | 114772-53-1 (Generic Analog) | Use for inventory tracking. |
| Physical State | Solid (Pale yellow/off-white) | Low volatility, but dust inhalation risk is high.[1] |
| Functional Groups | Pyridine, Acrylate, Bromide | Requires high-temperature incineration with scrubbing.[1] |
| Hazard Class | Irritant (Skin/Eye), Sensitizer | H317 : May cause allergic skin reaction.[1][2][3][4][5] Double-glove required. |
| Reactivity | Light/Heat Sensitive | Store in amber vials; risk of slow polymerization. |
Immediate Containment & Spill Response
In the event of a spill, speed is secondary to contamination control .[1] The acrylate functionality is a sensitizer; repeated low-level exposure can lead to permanent occupational allergies.
Spill Response Workflow
The following diagram outlines the decision logic for isolating and neutralizing a spill of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate.
Figure 1: Step-by-step spill response logic ensuring containment of sensitizing dusts.
Critical Causality in Cleaning
-
Why Soap First? Acrylates are lipophilic. Organic solvents (acetone/ethanol) may spread the acrylate across the bench surface or penetrate nitrile gloves. Surfactant-based cleaning lifts the molecule first.
-
Why Bleach Second? The pyridine ring is robust. Mild oxidation helps degrade residual odors and potentially oxidizes the nitrogen center, reducing volatility.[1]
Waste Categorization & Segregation
Improper segregation is the #1 cause of laboratory safety fines. This compound contains Bromine .
The "Halogen Rule"
In most jurisdictions (including EPA RCRA and EU Waste Framework), any waste stream containing >1-2% halogenated content must be separated.[1]
-
Non-Halogenated Stream: Burnt in standard kilns for energy recovery.
-
Halogenated Stream: Burnt in specialized kilns with acid gas scrubbers to capture HBr/HCl.
Risk: If you throw this brominated pyridine into the "Non-Halogenated" solvent can, you risk corroding the incinerator infrastructure or releasing toxic brominated gases.[1]
Waste Stream Decision Tree
Figure 2: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute dictates the disposal path.[1]
The Disposal Protocol (Step-by-Step)
A. Solid Waste (Pure Compound)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Avoid glass for solid waste to prevent breakage during compaction.
-
Labeling:
-
RCRA Codes (USA): While not explicitly P- or U-listed, categorize as D001 (Ignitable, if applicable) or simply "Hazardous Waste - Toxic" pending TCLP.[1] Best Practice: Treat as regulated chemical waste.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Segregation: Pour into the Halogenated Solvent carboy (Red Can).
-
Scientific Reasoning: Even if the solvent is Ethanol (non-halogenated), the solute (Bromine source) contaminates the batch.
-
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (Nitric acid) or polymerization initiators (peroxides), which could react with the acrylate double bond.
C. Empty Containers
-
Triple Rinse: Rinse the original vial 3x with a compatible solvent (e.g., acetone).
-
Disposal of Rinsate: Pour all rinsate into the Halogenated Waste stream.
-
Vial Disposal: Deface the label and discard the glass in the "Broken Glass/Sharps" bin (if clean) or "Solid Hazardous Waste" (if residue remains).
Regulatory & Environmental Context
Minimization (Green Chemistry)
The most effective disposal is waste minimization.
-
Scale: Synthesize only what is required.
-
Catalysis: This compound is often used in Heck or Suzuki couplings. Ensure stoichiometry is calculated to consume the bromide, leaving the less toxic product.[1]
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[6] (Identification and Listing of Hazardous Waste).[6]
-
PubChem. Compound Summary: Ethyl acrylate (Analogous Hazard Data). National Library of Medicine.
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local environmental regulations before disposal.
Definitive Guide to Personal Protective Equipment for Handling (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
This guide provides essential, immediate safety and logistical information for the handling and disposal of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed to be a self-validating system, ensuring the safety of all researchers, scientists, and drug development professionals.
Critical Hazard Assessment: A Composite Analysis
-
Ethyl Acrylate Moiety: The acrylate ester functional group is the primary driver of several key hazards. Ethyl acrylate itself is a highly flammable liquid and vapor[1][2]. It is toxic if inhaled, harmful if swallowed or in contact with skin, and is known to cause serious skin, eye, and respiratory irritation[2][3][4]. Crucially, acrylates are recognized as potential skin sensitizers, meaning repeated contact can lead to an allergic reaction[5][6]. They also possess the ability to polymerize, which can be initiated by heat, light, or contaminants, potentially leading to a runaway reaction in storage[1][7].
-
5-Bromopyridine Moiety: The brominated pyridine ring contributes additional hazards. Pyridine and its derivatives are generally considered harmful if inhaled and can cause irritation to the skin and eyes[8][9]. Brominated organic compounds, as a class, present significant health risks, including toxicity and corrosivity[10][11]. Safety data for the closely related analogue, (E)-ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate, explicitly lists hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[12].
Based on this analysis, (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate must be handled as a substance that is flammable, toxic, a severe irritant to skin, eyes, and the respiratory tract, and a potential skin sensitizer.
| Hazard Contribution | GHS Pictograms | Associated Hazard Statements (H-Codes) |
| Ethyl Acrylate | 🔥, 💀, ❗, ⚕️, ☣️ | H225, H301/302, H311/312, H331, H315, H317, H319, H335, H372, H411[1][2] |
| Bromopyridine | ❗ | H315, H319, H335[12][13] |
| Composite Profile | 🔥, 💀, ❗, ⚕️ | Assumed: H225, H302, H312, H331, H315, H317, H319, H335 |
Core Personal Protective Equipment (PPE) Ensemble
Given the composite hazard profile, a comprehensive PPE ensemble is mandatory. Workplace controls, such as engineering solutions, are the primary defense, with PPE serving as the essential final barrier.
Engineering Controls: The First Line of Defense
All handling of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[8][14] This is non-negotiable. The fume hood provides critical exhaust ventilation to keep vapor concentrations below permissible exposure limits and protects the user from splashes and aerosol generation.[10][15]
Primary PPE Requirements
-
Eye and Face Protection: Wear indirect-vent, impact- and splash-resistant chemical goggles that comply with EN 166 (EU) or ANSI Z87.1 (US) standards.[9][16] When there is a significant risk of splashing, such as during transfers of larger quantities, a full-face shield must be worn in addition to chemical goggles.[9][17]
-
Skin and Body Protection:
-
A flame-resistant laboratory coat is required due to the flammability risk from the acrylate moiety.
-
Wear a chemically resistant apron over the lab coat during procedures with a high splash potential.[18]
-
Full-length pants and closed-toe, closed-heel shoes are mandatory.[14] No part of the skin on the legs or feet should be exposed.
-
-
Hand Protection: Glove selection is critical. Due to the composite nature of the chemical, a single glove material may not be optimal. Nitrile gloves are a common choice for pyridine-based compounds and offer some protection against acrylates, but they should only be used for incidental contact.[8][14] For extended handling or immersion, heavier-duty gloves are necessary. Always inspect gloves for tears or pinholes before use.
| Glove Material | Protection Against Pyridines | Protection Against Acrylates | Recommended Use |
| Nitrile | Good | Fair (short-term) | Incidental contact, splash protection. Change immediately upon contamination.[8] |
| Neoprene | Good | Good | Extended handling. |
| Butyl Rubber | Excellent | Good | Recommended for prolonged contact or spill cleanup. |
Note: This table provides general guidance. The most protective glove material should be determined by consulting the glove manufacturer's specific chemical resistance data for both ethyl acrylate and pyridine.
-
Respiratory Protection: When engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure, a respirator is required. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement.[17][18] Fit testing is mandatory for all users of tight-fitting respirators.
Procedural Discipline: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common route of exposure. A strict, methodical procedure for donning and doffing is essential for safety.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and the sash is at the appropriate working height.[14] Clear the workspace of any incompatible materials, especially reducing agents, alkalis, and combustible materials.[10]
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Chemical Handling: Conduct all manipulations deep within the fume hood. Use non-sparking tools and ground equipment when transferring flammable liquids to prevent static discharge.[17][18]
-
Post-Handling: Tightly seal the container immediately after use.[10] Decontaminate the work surface.
-
Doff PPE: Exit the immediate work area. Follow the doffing sequence meticulously to avoid contaminating your skin or clothing.[10]
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][16]
Emergency & Disposal Plans
Accidents can happen despite the best precautions. A clear, pre-defined plan for emergencies and waste disposal is critical.
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is vital.
Caption: Emergency Response Decision Tree.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove all contaminated clothing. Seek medical advice.[19]
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids.[8] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Waste Disposal Plan
All waste generated from handling (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated solid materials must be collected in a designated solid hazardous waste container.[10] This container should be clearly labeled.
-
Chemical Waste: Unused product and solutions containing the compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]
-
Spill Cleanup Materials: Absorbent materials used to clean up spills are also hazardous waste and must be disposed of in the solid hazardous waste container.[16][20]
All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[19]
References
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- HAZARD SUMMARY: PYRIDINE. NJ.gov.
- Safety D
- Pyridine ACS Safety D
- Safety Data Sheet PYRIDINE. ChemSupply Australia.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Bromine Safety & Standard Operating Procedures. Providence College Environmental Health and Safety.
- Safety Data Sheet: Ethyl Acryl
- Ethyl (E)-3-(2-amino-5-bromopyridin-3-yl)
- (E)-ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)
- Bromine - SAFETY D
- Bromine in orgo lab SOP.
- Safety data sheet - ETHYL ACRYL
- SAFETY DATA SHEET - Ethyl Acryl
- Safety Data Sheet - (E)-3-(6-Bromopyridin-3-yl)acrylic acid. CymitQuimica.
- Ethyl (2E)-3-(5-bromopyridin-2-yl)
- Ethyl 3-(2-amino-5-bromopyridin-3-yl)
- MSDS Ethyl Acrylate.
- Acryl
- Acrylates copolymer powder Safety D
- (5-Ethyl-1,3-dioxan-5-yl)
- Safe Handling Guide UV/EB M
- Safe Handling and Storage of Acrylate Esters. Basic Acrylic Monomers Manufacturers (BAMM).
- Ethyl acrylate - SAFETY D
- Unwanted Skin Reactions to Acrylates: An Upd
- ICSC 0267 - ETHYL ACRYLATE.
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. download.basf.com [download.basf.com]
- 4. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 5. ayersintl.com [ayersintl.com]
- 6. mdpi.com [mdpi.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dollycorporation.com [dollycorporation.com]
- 12. Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | 943419-35-0 [sigmaaldrich.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. carlroth.com [carlroth.com]
- 16. ehs.providence.edu [ehs.providence.edu]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 19. aksci.com [aksci.com]
- 20. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
